Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABYVXORFBBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474342 | |
| Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-52-8 | |
| Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1H NMR and 13C NMR spectral data of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure, appearing in a variety of pharmacologically active agents.[1][2] A thorough understanding of its molecular structure is paramount for the rational design of new therapeutic agents, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the structure of such organic molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of this and related heterocyclic systems. The document goes beyond a mere presentation of spectral data, offering insights into the experimental rationale and a detailed interpretation of the spectral features, grounded in the principles of NMR spectroscopy.
Molecular Structure and Numbering
The foundational step in any NMR spectral analysis is a clear understanding of the molecule's structure and a consistent atom numbering system. The structure of this compound is depicted below, with the numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
The quality and reliability of NMR data are directly dependent on the meticulous execution of the synthesis and sample preparation. The following protocols are provided as a guide for obtaining high-quality spectra.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the condensation of 2-aminopyrazine with an α-halocarbonyl compound, such as ethyl bromopyruvate.[3][4]
Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in dimethoxyethane, add ethyl bromopyruvate (2.36 g, 13.0 mmol) dropwise at room temperature.
-
Initial Reaction: Continue stirring the reaction mixture for 2.5 hours at room temperature.
-
Precipitation: Cool the mixture to 0°C and maintain this temperature for 30 minutes to facilitate the formation of a precipitate.
-
Isolation of Intermediate: Collect the resulting solid by filtration and wash with ethyl acetate.
-
Cyclization: Suspend the solid in ethanol (50 mL) and heat to reflux for 2 hours, allowing for the cyclization to the imidazo[1,2-a]pyrazine core.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Treat the residue with a mixture of dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.
-
Final Product: Collect the pure fractions and concentrate to yield this compound as a light yellow solid.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following is a standard protocol for small organic molecules.
-
Sample Weighing: Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identification.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.
¹H NMR Data
The experimental ¹H NMR data for this compound, acquired in CDCl₃ at 400 MHz, is summarized in the table below.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.21 | s | - | 1H | H-8 |
| 8.26 | s | - | 1H | H-3 |
| 8.09 | dd | 4.7, 1.6 | 1H | H-5 |
| 7.96 | d | 4.7 | 1H | H-6 |
| 4.49 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.45 | t | 7.1 | 3H | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.9-9.3 ppm): The four signals in the downfield region correspond to the four protons on the imidazo[1,2-a]pyrazine core.
-
The signal at 9.21 ppm (H-8) appears as a singlet and is the most downfield, which is characteristic of a proton on a pyrazine ring adjacent to a nitrogen atom and part of a fused ring system.
-
The singlet at 8.26 ppm (H-3) is assigned to the proton on the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylate group.
-
The signal at 8.09 ppm (H-5) is a doublet of doublets, indicating coupling to two neighboring protons. It couples with H-6 (J = 4.7 Hz) and shows a smaller long-range coupling.
-
The doublet at 7.96 ppm (H-6) with a coupling constant of 4.7 Hz is due to its coupling with H-5.
-
-
Ethyl Group Region (δ 1.4-4.5 ppm): The two signals in the upfield region are characteristic of an ethyl group.
-
The quartet at 4.49 ppm is assigned to the methylene protons (-OCH₂ CH₃). The quartet multiplicity (4 lines) arises from coupling to the three protons of the adjacent methyl group (n+1 rule, where n=3).
-
The triplet at 1.45 ppm corresponds to the methyl protons (-OCH₂CH₃ ). The triplet multiplicity (3 lines) is due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2). The integration values of 2H and 3H for these signals further confirm the presence of an ethyl group.
-
¹³C NMR Spectral Analysis
Predicted ¹³C NMR Data
The predicted chemical shifts for the nine distinct carbon atoms of this compound are presented below.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The carbonyl carbon of the ester group is expected to be the most downfield signal. |
| ~145 | C-8a | A quaternary carbon at the ring junction, deshielded by two adjacent nitrogen atoms. |
| ~142 | C-2 | A quaternary carbon attached to a nitrogen atom and the electron-withdrawing ester group. |
| ~138 | C-5 | Aromatic CH carbon on the pyrazine ring. |
| ~130 | C-8 | Aromatic CH carbon on the pyrazine ring, significantly deshielded by the adjacent nitrogen. |
| ~118 | C-6 | Aromatic CH carbon on the pyrazine ring. |
| ~115 | C-3 | Aromatic CH carbon on the imidazole ring. |
| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl group, attached to an electronegative oxygen atom. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group, appearing in the typical aliphatic region. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is anticipated to have the largest chemical shift, typically in the range of 160-170 ppm.
-
Aromatic and Heteroaromatic Carbons: The six carbons of the imidazo[1,2-a]pyrazine ring system are expected to resonate in the aromatic region (approximately 110-150 ppm). The precise chemical shifts are influenced by the proximity to the nitrogen atoms and the substituent effects of the ethyl carboxylate group. Quaternary carbons (C-2 and C-8a) will generally show weaker signals compared to the protonated carbons.
-
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region. The methylene carbon, being directly attached to the electronegative oxygen atom, will be more deshielded (~61 ppm) compared to the terminal methyl carbon (~14 ppm).
Conclusion
This technical guide has provided a detailed exposition of the ¹H and predicted ¹³C NMR spectral data for this compound. The provided experimental protocols for synthesis and sample preparation are designed to ensure the acquisition of high-quality data. The thorough interpretation of the ¹H NMR spectrum, supported by chemical shifts, coupling constants, and integration values, confirms the molecular structure. While experimental ¹³C NMR data was not available, a robust prediction based on analogous structures and established principles has been presented, offering a valuable reference for researchers in the field. This comprehensive spectral analysis serves as a crucial tool for the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its application in medicinal chemistry and drug discovery.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
"mass spectrometry analysis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate"
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Introduction
This compound is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. This nitrogen bridgehead heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to biologically active molecules like theophylline and imidazo[1,2-a]pyridines, which are found in established drugs.[1][2] The synthesis of these derivatives is an active area of research, with applications in the development of new therapeutic agents, including those with anticancer, uterine-relaxing, and antibronchospastic properties.[3][4][5][6]
Given its potential pharmacological importance, the precise and reliable analytical characterization of this compound is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive method for its structural elucidation, purity assessment, and quantification in complex matrices. This guide provides a detailed examination of the mass spectrometric behavior of this compound, offering field-proven insights into its fragmentation patterns under different ionization conditions.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [7][8] |
| CAS Number | 77112-52-8 | [8][9] |
| Molecular Formula | C₉H₉N₃O₂ | [8][9] |
| Molecular Weight | 191.19 g/mol | [8][9] |
| Structure | Imidazo[1,2-a]pyrazine core with an ethyl ester at C2 |[1][10] |
Part 1: Core Analytical Strategy: GC-MS with Electron Ionization (EI)
For volatile and thermally stable molecules like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for structural confirmation. EI is a hard ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation.[11] This creates a unique mass spectral "fingerprint" that is invaluable for unambiguous identification and structural analysis.
The Principle of EI-MS and Predicted Fragmentation
In the EI source, the analyte is bombarded with electrons accelerated to a standard energy of 70 eV. This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+) which is prone to fragmentation. The resulting fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.
For this compound (m/z 191), the fragmentation is predicted to initiate at the ethyl ester moiety, which represents the most labile part of the molecule. The subsequent fragmentation of the stable heterocyclic core provides further structural confirmation.
The proposed primary fragmentation pathways are as follows:
-
α-Cleavage (Loss of Ethoxy Radical): The most favorable initial fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, 45 Da). This generates a highly stable acylium ion at m/z 146 , which often appears as a prominent, if not the base, peak in the spectrum. The stability of acylium ions makes this a common pathway for esters.[12][13][14]
-
McLafferty-type Rearrangement (Loss of Ethylene): A rearrangement reaction can occur involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (CH₂=CH₂, 28 Da). This results in the formation of the carboxylic acid radical cation at m/z 163 .[15]
-
Core Fragmentation (Loss of CO): The stable acylium ion at m/z 146 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da). This yields the imidazo[1,2-a]pyrazine cation at m/z 118 .
-
Ring Fission (Loss of HCN): The heterocyclic core of the m/z 118 ion can subsequently fragment. A characteristic loss for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z 91 .
Caption: Proposed EI fragmentation pathway for the target analyte.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration of ~10-50 µg/mL for analysis.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
Trustworthiness through Self-Validation: The protocol's trustworthiness is established by observing the expected retention time for the analyte and, critically, by confirming the presence and relative abundances of the key fragment ions (m/z 191, 163, 146, 118) as predicted by the fragmentation pathway. The consistency of this pattern across multiple injections validates the identification.
Part 2: Orthogonal Strategy: LC-MS/MS with Electrospray Ionization (ESI)
For analyzing the compound in complex biological or aqueous samples, or for high-throughput screening, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, producing a protonated molecule [M+H]⁺. Structural information is then obtained through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).
The Principle of ESI-MS/MS
In positive ion ESI, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Due to the presence of basic nitrogen atoms in the imidazopyrazine ring, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 192 .
This precursor ion is then selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3).
The proposed MS/MS fragmentation pathways for the [M+H]⁺ ion (m/z 192) are:
-
Neutral Loss of Ethylene: The most common fragmentation pathway for protonated ethyl esters is the neutral loss of ethylene (CH₂=CH₂, 28 Da), yielding the protonated carboxylic acid at m/z 164 .
-
Neutral Loss of Ethanol: A less common but possible pathway is the loss of a neutral ethanol molecule (CH₃CH₂OH, 46 Da), which would generate the acylium ion at m/z 146 .
-
Subsequent Fragmentation: The product ion at m/z 146 can be further fragmented, losing carbon monoxide (CO, 28 Da) to produce the protonated imidazo[1,2-a]pyrazine ion at m/z 119 .
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS analysis (e.g., 100 ng/mL).
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 1.9 minutes.
-
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MS/MS Transitions (MRM - Multiple Reaction Monitoring):
-
Quantitative: 192 → 164 (Collision Energy: ~15 eV)
-
Confirmatory: 192 → 146 (Collision Energy: ~20 eV)
-
Trustworthiness through Self-Validation: This protocol is validated by monitoring specific, high-intensity transitions from the precursor ion to its product ions. The ratio of the quantitative (192→164) to the confirmatory (192→146) transition should remain constant across standards and samples, providing a high degree of confidence in the analyte's identity, even in a complex matrix.
Data Summary and Interpretation
The combination of these two orthogonal mass spectrometric techniques provides a comprehensive and definitive characterization of this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment/Product Ions (m/z) | Neutral Loss | Proposed Fragment Structure |
| EI | 191 ([M]•+) | 163 | C₂H₄ (28 Da) | Imidazo[1,2-a]pyrazine-2-carboxylic acid radical cation |
| 146 | •OC₂H₅ (45 Da) | Imidazo[1,2-a]pyrazine-2-carbonyl acylium ion | ||
| 118 | C₃H₅O₃ (89 Da) | Imidazo[1,2-a]pyrazine cation | ||
| ESI-MS/MS | 192 ([M+H]⁺) | 164 | C₂H₄ (28 Da) | Protonated Imidazo[1,2-a]pyrazine-2-carboxylic acid |
| 146 | C₂H₅OH (46 Da) | Imidazo[1,2-a]pyrazine-2-carbonyl acylium ion | ||
| 119 | C₃H₅O₂ (73 Da) | Protonated Imidazo[1,2-a]pyrazine |
Bolded entries indicate the most likely primary fragmentation/transition.
Conclusion
The mass spectrometric analysis of this compound is robust and definitive when approached with methodologically sound strategies. Electron Ionization provides a detailed fragmentation fingerprint ideal for library matching and initial structural confirmation, with key fragments appearing at m/z 146 and 163. For sensitive quantification and analysis in complex media, LC-MS/MS with Electrospray Ionization is superior, utilizing the highly specific MRM transition of m/z 192 → 164. By understanding the fundamental fragmentation behavior detailed in this guide, researchers and drug development professionals can confidently identify, characterize, and quantify this important heterocyclic compound, accelerating its journey from discovery to application.
References
- 1. This compound | 77112-52-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound [divbio.eu]
- 8. This compound | 77112-52-8 [amp.chemicalbook.com]
- 9. CAS#:77112-52-8 | this compound | Chemsrc [chemsrc.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
An In-Depth Technical Guide on the Fundamental Reactivity of the Imidazo[1,2-a]pyrazine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] This bicyclic aromatic system, composed of a fused imidazole and pyrazine ring, serves as a core structural motif in a multitude of biologically active compounds.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][5] The unique electronic distribution and steric profile of the imidazo[1,2-a]pyrazine nucleus impart a distinct reactivity, making its functionalization a key focus for the development of novel therapeutic agents and functional materials.[3][4]
This guide provides a comprehensive overview of the fundamental reactivity of the imidazo[1,2-a]pyrazine ring system. It is designed to serve as a technical resource for researchers and professionals engaged in the synthesis and application of these important heterocyclic compounds. We will delve into the core principles governing its reactivity, explore various synthetic methodologies for its construction and derivatization, and provide practical, field-proven insights into experimental design and execution.
I. Synthesis of the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine scaffold is a critical first step in the exploration of its chemical space. A variety of synthetic strategies have been developed, with the condensation of 2-aminopyrazines with α-halocarbonyl compounds being one of the most common and versatile methods.[6]
A. Classical Synthesis: Condensation of 2-Aminopyrazines and α-Halocarbonyls
This foundational method involves the reaction of a 2-aminopyrazine with an α-haloketone or α-haloaldehyde. The reaction typically proceeds via an initial N-alkylation of the exocyclic amino group of the pyrazine, followed by an intramolecular cyclization to form the imidazole ring.
Plausible Reaction Mechanism:
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrazine Compounds
Abstract
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. This guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds. We will explore the initial synthetic endeavors, the evolution of more sophisticated synthetic methodologies, and the key milestones in the discovery of imidazo[1,2-a]pyrazine-based therapeutic agents. The narrative will delve into their applications in diverse therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, supported by detailed experimental protocols, structure-activity relationship analyses, and visualizations of relevant biological pathways.
Introduction: The Emergence of a Privileged Scaffold
Nitrogen-containing bridgehead heterocyclic compounds are foundational motifs in the development of novel therapeutics. Among these, the imidazo[1,2-a]pyrazine ring system has emerged as a structure of significant interest for drug discovery. This bicyclic system, an analogue of deazapurines, is present in natural products, such as luciferins, and has been identified as a core component in numerous pharmacologically active molecules.[1] The interest in this scaffold has grown substantially in recent years, driven by its ability to serve as an effective ATP mimic, leading to the discovery of potent enzyme inhibitors.[1]
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives is remarkably broad, with compounds demonstrating antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2] Their mechanisms of action are diverse, including the inhibition of key enzymes like Aurora kinases, p13K, and tyrosine kinase EphB4.[2] This versatility has cemented the imidazo[1,2-a]pyrazine scaffold as a "privileged structure" in medicinal chemistry, prompting extensive research into its synthesis and biological applications.
Foundational Discoveries and Early Synthetic Routes
While the related imidazo[1,2-a]pyridine core was first synthesized by Tschitschibabin in 1925, the first documented synthesis of the imidazo[1,2-a]pyrazine scaffold was reported in 1957.[1][3] Early synthetic methods were crucial in enabling the initial exploration of this compound class. The classical and most fundamental approach to constructing the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound.
This foundational reaction, often referred to as a modified Tschitschibabin reaction, provided the initial access to this scaffold, allowing for the first investigations into its chemical and biological properties. The mechanism involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.
Workflow for Classical Synthesis of Imidazo[1,2-a]pyrazines
Caption: General workflow of the classical synthesis of the imidazo[1,2-a]pyrazine scaffold.
The Evolution of Synthetic Methodologies
As the therapeutic potential of imidazo[1,2-a]pyrazines became more apparent, the development of more efficient and versatile synthetic methods became a priority. Research has expanded from the classical two-component condensation to include innovative multi-component reactions (MCRs), transition-metal-catalyzed cross-couplings, and microwave-assisted synthesis.
Multi-Component Reactions (MCRs)
MCRs have emerged as a powerful tool for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single pot. An efficient iodine-catalyzed three-component condensation has been developed for the synthesis of imidazo[1,2-a]pyrazines.[2][4][5] This method involves the reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.
-
Reactant Preparation: To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.0 mmol).
-
Catalyst Addition: Add iodine (10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.
This approach is advantageous due to its operational simplicity, use of a cost-effective and benign catalyst, and good to excellent yields at room temperature.[2][4]
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of the imidazo[1,2-a]pyrazine core, allowing for the introduction of various substituents at specific positions. This has been a key strategy in the optimization of lead compounds in drug discovery programs. For example, methods for the amino- or alkoxycarbonylation of 6-substituted imidazo[1,2-a]pyrazines have been developed as a key step in the synthesis of potent inhibitors of the gastric H+/K+-ATPase.[6]
Key Therapeutic Applications and Drug Discovery Campaigns
The unique structural features of the imidazo[1,2-a]pyrazine scaffold have made it a fertile ground for the discovery of novel therapeutic agents targeting a range of diseases.
Oncology: Targeting Kinases
A significant breakthrough in the application of imidazo[1,2-a]pyrazines was their identification as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in human tumors.[7][8]
Initial lead compound 1 (an imidazo[1,2-a]pyrazine) was identified as a dual inhibitor of Aurora A and B kinases but suffered from modest cellular potency and low aqueous solubility.[7] A structure-guided lead optimization campaign was initiated to address these liabilities. The X-ray crystal structure of a related compound revealed key binding interactions, which informed the design of new analogues.[8] This effort led to the discovery of compound 12k (SCH 1473759) , which demonstrated a remarkable improvement in potency and solubility.[7]
| Compound | Aurora A (TdF K d, nM) | Aurora B (TdF K d, nM) | Cell Potency (phos-HH3 IC50, nM) | Aqueous Solubility (mM) |
| 1 | 250 | 250 | 250 | 0.005 |
| 12k | 0.02 | 0.03 | 25 | 11.4 |
| Table 1: Comparison of an initial lead compound with the optimized inhibitor SCH 1473759. Data sourced from ACS Med Chem Lett. 2010, 1(5), 214–218.[7] |
This optimization highlights the power of combining structural biology with medicinal chemistry to overcome the challenges of drug development. Compound 12k not only showed picomolar inhibitory activity against the target kinases but also demonstrated efficacy in human tumor xenograft models.[7]
Aurora Kinase Inhibition Pathway
Caption: Inhibition of Aurora kinases A and B by imidazo[1,2-a]pyrazine compounds disrupts mitosis and can lead to apoptosis in cancer cells.
Central Nervous System Disorders
The imidazo[1,2-a]pyrazine scaffold has also been successfully employed in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor.[9] Activation of the mGlu2 receptor is a promising therapeutic strategy for treating disorders characterized by excessive glutamate release, such as epilepsy and anxiety.[9]
Through a process of "scaffold hopping" from a previously explored triazolopyridine series, researchers identified a novel imidazo[1,2-a]pyrazin-8-one core.[9] This new scaffold maintained the essential pharmacophoric features while offering improved properties, such as reduced lipophilicity and more balanced in vitro clearance. Optimization of this new series led to the identification of potent, selective, and brain-penetrant mGlu2 PAMs.[9]
Future Perspectives and Conclusion
The journey of imidazo[1,2-a]pyrazine compounds from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the continuous evolution of medicinal chemistry. The development of innovative synthetic methodologies has been crucial in unlocking the full potential of this heterocyclic system, enabling the creation of vast libraries of compounds for biological screening.
The successes in targeting kinases for oncology and GPCRs for CNS disorders underscore the scaffold's versatility. Future research will likely focus on expanding the therapeutic applications of imidazo[1,2-a]pyrazines into other areas, such as antivirals, where they have already shown promise against SARS-CoV and SARS-CoV-2 proteases.[2] The continued integration of computational chemistry, structural biology, and innovative synthetic strategies will undoubtedly lead to the discovery of new and improved imidazo[1,2-a]pyrazine-based drugs with significant clinical impact.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of Novel Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Rising Prominence of Imidazo[1,2-a]pyrazines in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug development. These compounds exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and cardiotonic properties.[1][2] Their diverse biological profile stems from their unique structural and electronic features, which allow for versatile interactions with various biological targets. The development of novel imidazo[1,2-a]pyrazine derivatives with enhanced potency and selectivity is a key focus for many research groups.
This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques employed in the structural elucidation and characterization of these novel derivatives. As a senior application scientist, my aim is to not only present the standard protocols but also to provide the underlying rationale and field-proven insights to ensure robust and reliable characterization. This guide is tailored for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and analysis of new chemical entities based on the imidazo[1,2-a]pyrazine core.
The Spectroscopic Quadrumvirate: A Multi-faceted Approach to Structural Elucidation
The unambiguous characterization of novel imidazo[1,2-a]pyrazine derivatives relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's identity, purity, and conformation. The four cornerstone techniques, which I refer to as the "spectroscopic quadrumvirate," are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the molecule.
The following sections will delve into the practical application of each of these techniques, offering detailed protocols, data interpretation strategies, and illustrative examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For imidazo[1,2-a]pyrazine derivatives, both ¹H and ¹³C NMR are indispensable.[3]
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyrazine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation Insights:
-
Chemical Shift (δ): The position of a signal in the spectrum is indicative of the electronic environment of the proton. Protons on the imidazo[1,2-a]pyrazine core have characteristic chemical shift ranges. For instance, the aromatic protons on the pyrazine ring typically appear as doublets in the δ 8.30–9.03 ppm region.[3]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets (e.g., doublets, triplets) provides information about the number of neighboring protons. This is invaluable for establishing connectivity within the molecule.
¹³C NMR Spectroscopy: Delineating the Carbon Framework
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. The same deuterated solvent and internal standard can be used.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Data Processing: Process the FID to obtain the final spectrum.
Data Interpretation Insights:
-
Chemical Shift (δ): The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrazine ring are characteristic. For example, a study reported aliphatic carbons in the δ 30-57 ppm range and aromatic carbons between δ 116.30 and 147.21 ppm for a derivative.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
Illustrative NMR Data Summary
The following table provides a hypothetical example of characteristic NMR data for a substituted imidazo[1,2-a]pyrazine derivative.
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 9.05 (s, 1H), 8.32 (d, 1H), 8.30 (d, 1H), 7.91-8.30 (m, 4H), 3.08 (s, 1H), 1.09 (s, 9H)[3] | Aromatic protons on the pyrazine and imidazole rings, protons on a substituted aromatic ring, an NH proton, and a tert-butyl group. |
| ¹³C NMR | δ 147.21, 145.0, 140.0, 135.0, 130.0, 128.0, 125.0, 118.0, 116.30, 57.0, 30.0[3] | Aromatic and quaternary carbons of the imidazo[1,2-a]pyrazine core and substituents, and aliphatic carbons of the tert-butyl group. |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[4]
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation Insights:
-
Molecular Ion Peak [M+H]⁺: In ESI-MS, protonated molecules are commonly observed. The m/z value of this peak corresponds to the molecular weight of the compound plus the mass of a proton.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For example, a calculated mass of 312.1460 for C₁₆H₁₇N₅O₂ was found to be 312.1465 [M+H]⁺ by ESI-HRMS.[3]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Analyzing these fragment ions can provide additional structural information.
Workflow for MS Analysis
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Data Interpretation Insights:
-
Characteristic Absorption Bands: Different functional groups absorb IR radiation at specific frequencies. For imidazo[1,2-a]pyrazine derivatives, key absorptions include:
-
N-H stretching: For derivatives with amine groups, a band can appear around 3350 cm⁻¹.[4]
-
C=N and C=C stretching: These appear in the 1650-1450 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
-
Illustrative FT-IR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (amine) | 3350[4] |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| C=N / C=C | 1650 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Data Interpretation Insights:
-
λ_max: The λ_max value is characteristic of the chromophore system in the molecule. The extended π-system of the imidazo[1,2-a]pyrazine core gives rise to strong UV absorptions.
-
Solvent Effects: The polarity of the solvent can influence the position of the λ_max, providing insights into the nature of the electronic transition. A blue shift (hypsochromic shift) with increasing solvent polarity is often observed for n→π* transitions, while π→π* transitions may show a red shift (bathochromic shift).
-
Fluorescence: Some imidazo[1,2-a]pyrazine derivatives exhibit fluorescence, and their emission spectra can also be recorded to further characterize their photophysical properties.[4][7]
Illustrative UV-Vis Data
| Compound Class | Solvent | λ_max (nm) |
| Imidazo[1,2-a]pyrazine derivatives | Acetonitrile | ~368[4] |
Conclusion: A Holistic Approach to Characterization
The spectroscopic characterization of novel imidazo[1,2-a]pyrazine derivatives is a critical step in the drug discovery and development process. A comprehensive and multi-technique approach, as outlined in this guide, is essential for the unambiguous determination of their chemical structure. By integrating the data from NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can confidently establish the identity and purity of their synthesized compounds, paving the way for further biological evaluation. The insights and protocols provided herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate as a Scaffold for Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Kinase Inhibitor Design
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. Their deregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its ability to serve as a versatile template for the design of potent and selective kinase inhibitors. This bicyclic system, featuring a fused imidazole and pyrazine ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical diversification.
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, in particular, serves as a key starting material or intermediate for the elaboration of this scaffold. The ester functionality at the 2-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides a comprehensive guide for researchers on leveraging this scaffold for the discovery and development of novel kinase inhibitors, covering synthetic strategies, key biological assays, and data interpretation.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown inhibitory activity against a range of important cancer-related kinases, including Aurora kinases, Phosphoinositide 3-kinases (PI3K), and I-kappa B kinase (IKK-beta). More complex fused systems based on this core have also been developed as inhibitors for targets like c-Met and Janus kinases (JAKs).
I. Synthetic Strategies for Imidazo[1,2-a]pyrazine Analogs
The functionalization of the imidazo[1,2-a]pyrazine core is crucial for achieving desired potency and selectivity against specific kinase targets. The this compound provides a versatile starting point for such derivatization.
A. Synthesis of the Core Scaffold
The fundamental approach to constructing the imidazo[1,2-a]pyrazine ring system typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound.
Caption: General synthesis of the imidazo[1,2-a]pyrazine scaffold.
B. Key Derivatization Strategies
Once the core scaffold is obtained, further modifications can be introduced to explore the chemical space and optimize for kinase binding.
-
Amide Coupling: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. This is a common strategy to probe the solvent-exposed regions of the kinase ATP-binding pocket.
-
Suzuki-Miyaura Cross-Coupling: Halogenation of the imidazo[1,2-a]pyrazine core, often at the C3 or C8 positions, allows for the introduction of aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions. This is a powerful method for extending the molecule into different sub-pockets of the kinase active site.
-
Functionalization via Organometallic Intermediates: The use of organozinc and organomagnesium reagents can enable regioselective functionalization of the scaffold, providing access to a wider range of derivatives that may not be accessible through traditional methods.
II. Experimental Protocols: Kinase Inhibition and Cellular Assays
The following protocols provide a framework for evaluating the biological activity of newly synthesized imidazo[1,2-a]pyrazine derivatives.
A. Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a variety of detection methods, such as fluorescence, luminescence, or radioactivity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a microplate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer. b. Add the kinase/substrate solution to the wells containing the test compounds. c. Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding ATP. e. Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. b. Incubate for the recommended time to allow the detection signal to develop. c. Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro kinase IC50 determination.
B. Protocol 2: Cellular Assay for Target Engagement
This protocol assesses the ability of a compound to inhibit the activity of its target kinase within a cellular context.
Principle: Many kinases are part of signaling pathways that result in the phosphorylation of downstream proteins. By measuring the phosphorylation status of a known substrate of the target kinase in cells treated with the inhibitor, one can assess the compound's cellular potency.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies:
-
Primary antibody against the phosphorylated form of the downstream substrate
-
Primary antibody against the total form of the downstream substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment: a. Plate cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash the cells with cold PBS. b. Add lysis buffer to each well to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation (Western Blot Example): a. Normalize the protein concentrations of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against the phospho-substrate. e. Wash the membrane and incubate with the appropriate secondary antibody. f. Detect the signal using a chemiluminescent or fluorescent imaging system. g. Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities for the phospho-substrate and total substrate. b. Normalize the phospho-signal to the total signal for each treatment condition. c. Plot the normalized phospho-signal versus the compound concentration to determine the cellular IC50.
III. Case Study: Imidazo[1,2-a]pyrazine as a Scaffold for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements or mutations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.
Caption: Simplified ALK signaling and point of inhibition.
The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop ALK inhibitors. The design strategy often involves decorating the core with substituents that can form key interactions with the ALK active site. For example, a substituent at the C8 position can be designed to interact with the hinge region of the kinase, a critical anchoring point for many ATP-competitive inhibitors.
Example Data:
The following table presents hypothetical data for a series of imidazo[1,2-a]pyrazine-based ALK inhibitors, illustrating how SAR can be explored.
| Compound | R1 (C3-position) | R2 (C8-position) | ALK IC50 (nM) | H358 Cell Proliferation IC50 (nM) |
| 1 | H | -NH-(4-morpholinophenyl) | 250 | 800 |
| 2 | Cl | -NH-(4-morpholinophenyl) | 50 | 150 |
| 3 | H | -NH-(3-chloro-4-fluorophenyl) | 120 | 450 |
| 4 | Cl | -NH-(3-chloro-4-fluorophenyl) | 15 | 45 |
Analysis:
-
Comparing compounds 1 and 2 , the addition of a chlorine atom at the C3 position leads to a significant increase in potency, suggesting a favorable interaction in a nearby hydrophobic pocket.
-
The modification of the C8-substituent from a morpholinophenyl group (1 and 2 ) to a 3-chloro-4-fluorophenyl group (3 and 4 ) also enhances potency.
-
Compound 4 , which combines both the C3-chloro and the optimized C8-substituent, demonstrates the highest potency in both the biochemical and cellular assays. This synergistic effect highlights the importance of multi-point optimization.
IV. Conclusion and Future Directions
The this compound scaffold is a proven and valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability of its derivatives to target a diverse range of kinases make it an attractive core for drug discovery programs. Future work in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as on strategies to overcome the challenge of acquired drug resistance, a common issue with targeted therapies. The application of advanced synthetic methodologies and a deep understanding of kinase structural biology will continue to drive the evolution of this remarkable scaffold in the quest for new and more effective medicines.
Application Notes & Protocols: A Guide to the Synthesis and Antibacterial Screening of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate Analogs
I. Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates a continuous and innovative search for new chemical entities capable of combating multidrug-resistant pathogens.[1] The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antibacterial effects.[2][3] Derivatives of this heterocyclic system have shown promise against various bacterial strains, making them an attractive starting point for drug discovery campaigns.[4]
This guide provides a detailed framework for the synthesis of a diverse library of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate analogs and outlines a robust protocol for their subsequent evaluation as potential antibacterial agents. We will focus on a highly efficient synthetic methodology—the Groebke-Blackburn-Bienaymé (GBB) reaction—and the gold-standard method for antimicrobial susceptibility testing, the broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination.
II. Synthetic Strategy: Efficient Assembly of the Imidazo[1,2-a]pyrazine Core
A. Rationale for a Multicomponent Reaction Approach
To efficiently generate a library of analogs for screening, the choice of synthetic strategy is paramount. While classical condensation reactions between 2-aminopyrazines and α-halocarbonyls can yield the desired scaffold, they can be low-yielding and produce inseparable mixtures.[3][5] We advocate for the use of the Groebke-Blackburn-Bienaymé (GBB) reaction , an isocyanide-based multicomponent reaction (MCR).
Why the GBB Reaction?
-
Efficiency and Atom Economy: It combines three starting materials (an aminopyrazine, an aldehyde, and an isocyanide) in a single, one-pot operation, maximizing efficiency and minimizing waste.[6][7]
-
Structural Diversity: By simply varying the aldehyde and isocyanide components, a vast and diverse library of analogs can be rapidly synthesized from a common aminopyrazine precursor.
-
High Yields: The GBB reaction is known for providing excellent yields and high purity, often with simplified purification procedures.[8]
This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying substituents at various positions of the imidazo[1,2-a]pyrazine core.[9]
B. General Synthetic Workflow
The overall process involves the Lewis acid-catalyzed condensation of the three components to rapidly assemble the heterocyclic core.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
"protocol for anticancer activity testing of imidazo[1,2-a]pyrazine derivatives using MTT assay"
Application Note & Protocol
Topic: Protocol for Anticancer Activity Testing of Imidazo[1,2-a]pyrazine Derivatives Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent anticancer agents.[1][2][3][4][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, making them attractive candidates for further investigation in drug discovery pipelines.[1][2][3][4][5] A crucial first step in evaluating the potential of these derivatives is to quantify their cytotoxic effects in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[6][7][8][9][10] This application note provides a detailed protocol for screening the anticancer activity of imidazo[1,2-a]pyrazine derivatives using the MTT assay, along with expert insights into the underlying principles and troubleshooting.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of viable cells.[6][9][10] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[8] This reduction process is dependent on the cellular metabolic activity and therefore serves as an indicator of cell viability.[6][8] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7][8]
Caption: Biochemical principle of the MTT assay.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., Vero) for cytotoxicity comparison.
-
Imidazo[1,2-a]pyrazine Derivatives: Stock solutions of known concentrations, typically dissolved in dimethyl sulfoxide (DMSO).
-
Culture Medium: Recommended medium for the chosen cell lines (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[7][8] This solution should be filter-sterilized and stored at 4°C, protected from light.[7]
-
Solubilization Solution: DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol.[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipette tips, tubes, and flasks
-
Experimental Protocol
This protocol is designed for adherent cell lines, which are commonly used for solid tumor models. Modifications for suspension cells are noted where applicable.
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells when they reach 70-90% confluency to maintain them in the exponential growth phase.[11]
-
Cell Harvesting: For adherent cells, wash the monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. For suspension cells, directly collect the cells and centrifuge.
-
Cell Counting and Viability: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).[12] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and the absorbance values are within the linear range of the assay.[6]
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and recover.
Part 2: Compound Treatment
-
Prepare Serial Dilutions: Prepare a series of dilutions of the imidazo[1,2-a]pyrazine derivatives from the stock solution in a serum-free or low-serum medium. The final concentrations should span a wide range to determine the IC50 value effectively. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for untreated cells (negative control) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
Part 3: MTT Assay Procedure
-
Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[6] During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.[6]
-
Solubilize Formazan Crystals:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]
-
For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
-
Incubate and Mix: Wrap the plate in foil to protect it from light and shake it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]
Part 4: Data Acquisition and Analysis
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Calculate Cell Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow
Caption: A streamlined workflow for the MTT assay.
Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Cell Line | Cancer-specific (e.g., HepG2, MCF-7) & Non-cancerous (e.g., Vero) | Select cell lines relevant to the research question. A non-cancerous line helps assess selective toxicity. |
| Seeding Density | 1,000 - 100,000 cells/well | Must be optimized for each cell line to ensure logarithmic growth and a linear absorbance response.[6] |
| Compound Concentration | Logarithmic serial dilutions (e.g., 0.1 to 100 µM) | A wide range is necessary to generate a complete dose-response curve for accurate IC50 calculation. |
| Incubation Time | 24, 48, 72 hours | Should be based on the cell doubling time and the expected kinetics of the compound's cytotoxic effect. |
| MTT Concentration | 0.5 mg/mL (final concentration) | A concentration of 0.2 - 0.5 mg/mL is generally effective.[16] |
| MTT Incubation | 2 - 4 hours | Sufficient time for formazan crystal formation. Longer times may be needed for some cell types but can also lead to cytotoxicity from the MTT itself.[6] |
| Solubilizing Agent | DMSO, Acidified Isopropanol | DMSO is most common. The choice can affect the stability of the formazan product.[16] |
| Wavelength | 570 nm (reference ~630 nm) | The absorbance maximum for the formazan product is near 570 nm.[8][16] |
Troubleshooting and Considerations
-
High Background Absorbance: This can be caused by microbial contamination or the presence of reducing agents in the medium. Using phenol red-free medium during the MTT incubation step can minimize interference.[17][18]
-
Incomplete Solubilization of Formazan: Ensure thorough mixing and sufficient volume of the solubilizing agent. If crystals persist, increase the shaking time or gently pipette up and down.[8]
-
Replicate Variability: Inconsistent pipetting is a common source of error.[19] Ensure the cell suspension is homogenous before seeding and be precise when adding reagents. Edge effects in 96-well plates can also contribute to variability; consider not using the outer wells for experimental samples.[19]
-
Compound Interference: Some test compounds may directly reduce MTT or have a color that interferes with the absorbance reading.[20] It is advisable to run a control with the compound in cell-free medium to check for any direct interaction with the MTT reagent.[20]
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. atcc.org [atcc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. MTT Assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Application of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate in the Development of Aurora Kinase Inhibitors
Introduction: The Role of Aurora Kinases in Oncology and the Promise of Imidazo[1,2-a]pyrazine Scaffolds
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis.[1] Their functions are essential for proper cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, correlating with aneuploidy, cellular transformation, and poor patient prognosis. This has established the Aurora kinases as compelling targets for the development of novel anticancer therapeutics.[3]
The imidazo[1,2-a]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various kinases, including the Aurora family.[4] Its rigid, bicyclic structure provides a solid foundation for the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties. Ethyl imidazo[1,2-a]pyrazine-2-carboxylate serves as a versatile starting material for the synthesis of a diverse library of inhibitors, allowing for systematic exploration of the structure-activity relationship (SAR). This application note provides a comprehensive guide for researchers on the utilization of this scaffold in the development of potent and selective Aurora kinase inhibitors, detailing synthetic protocols, and in vitro characterization assays.
The Aurora Kinase Signaling Pathway: A Target for Therapeutic Intervention
Aurora kinases orchestrate a complex signaling network to ensure the fidelity of cell division. Aurora A is primarily involved in centrosome function and mitotic entry, while Aurora B, a component of the chromosomal passenger complex (CPC), governs chromosome-microtubule attachments and cytokinesis.[5] Aurora C's role is most prominent in meiosis, but it can compensate for Aurora B function in some cancer cells. The intricate interplay of these kinases and their substrates presents multiple opportunities for therapeutic intervention.
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; "G2_Phase" [label="G2 Phase"]; "Mitosis" [label="Mitosis"]; "Cytokinesis" [label="Cytokinesis"]; "Cancer_Progression" [label="Cancer Progression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aurora_A" [label="Aurora A"]; "Aurora_B" [label="Aurora B"]; "Imidazo_1_2_a_pyrazine_Inhibitor" [label="Imidazo[1,2-a]pyrazine\nInhibitor", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Centrosome_Maturation" [label="Centrosome Maturation"]; "Spindle_Assembly" [label="Spindle Assembly"]; "Chromosome_Segregation" [label="Chromosome Segregation"]; "Cytokinesis_Regulation" [label="Cytokinesis Regulation"];
// Edges "G2_Phase" -> "Mitosis" [label="Activation"]; "Mitosis" -> "Cytokinesis" [label="Progression"]; "Cytokinesis" -> "Cancer_Progression" [label="Dysregulation\nLeads To", style=dashed, color="#EA4335"]; "Mitosis" -> "Cancer_Progression" [label="Errors Lead To", style=dashed, color="#EA4335"];
"Aurora_A" -> "Centrosome_Maturation"; "Aurora_A" -> "Spindle_Assembly"; "Aurora_B" -> "Chromosome_Segregation"; "Aurora_B" -> "Cytokinesis_Regulation";
"Imidazo_1_2_a_pyrazine_Inhibitor" -> "Aurora_A" [label="Inhibits", color="#EA4335"]; "Imidazo_1_2_a_pyrazine_Inhibitor" -> "Aurora_B" [label="Inhibits", color="#EA4335"];
"Centrosome_Maturation" -> "Mitosis" [style=dotted]; "Spindle_Assembly" -> "Mitosis" [style=dotted]; "Chromosome_Segregation" -> "Mitosis" [style=dotted]; "Cytokinesis_Regulation" -> "Cytokinesis" [style=dotted]; }
Figure 1: Simplified Aurora Kinase Signaling Pathway and Point of Inhibition.Synthetic Protocol: From this compound to a Potent Aurora Kinase Inhibitor
The following is a representative multi-step synthesis to generate a potent Aurora kinase inhibitor from a precursor related to this compound. This protocol is based on established synthetic strategies for this class of compounds.[4]
Workflow for the Synthesis of a Representative Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [label="Ethyl imidazo[1,2-a]pyrazine-\n2-carboxylate Precursor"]; "Step1" [label="Step 1: Amidation"]; "Step2" [label="Step 2: Suzuki Coupling"]; "Step3" [label="Step 3: Final Modification"]; "End" [label="Final Aurora Kinase Inhibitor"];
// Edges "Start" -> "Step1" [label="Amine, Coupling Agent"]; "Step1" -> "Step2" [label="Arylboronic acid, Pd catalyst"]; "Step2" -> "Step3" [label="Functional Group\nInterconversion"]; "Step3" -> "End"; }
Figure 2: General Synthetic Workflow.Step 1: Amidation of the Carboxylate
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and a peptide coupling agent such as HATU (1.5 eq).
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding amide.
Step 2: Suzuki Cross-Coupling for Aryl Substitution
This step assumes the precursor has a suitable handle for cross-coupling, such as a halogen at a key position (e.g., C6 or C8).
-
Reaction Setup: In a reaction vessel, combine the halogenated imidazo[1,2-a]pyrazine amide from the previous step (1.0 eq), the desired arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent System: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction Conditions: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the mixture to 80-100 °C and stir for 8-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the arylated product.
Step 3: Final Modification and Salt Formation
-
Functional Group Interconversion: Depending on the desired final compound, further modifications may be necessary. For instance, a protecting group might need to be removed, or a functional group could be introduced to enhance solubility or potency.
-
Salt Formation: For compounds with a basic nitrogen atom, salt formation can improve solubility and handling properties. Dissolve the purified final compound in a suitable solvent like dichloromethane or methanol. Add a solution of an appropriate acid (e.g., HCl in ether or methanolic HCl) dropwise with stirring.
-
Isolation: The resulting salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final Aurora kinase inhibitor as a salt.
In Vitro Protocol: Determination of Inhibitor Potency (IC50) using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for determining the IC50 values of kinase inhibitors.[3][6]
Materials and Reagents
-
Recombinant human Aurora A or Aurora B kinase
-
Suitable peptide substrate (e.g., Kemptide)[3]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[6]
-
White, opaque 384-well assay plates
Assay Protocol
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Aurora kinase and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific Aurora kinase isoform.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide luciferase and luciferin for the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for In Vitro IC50 Determination
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [label="Prepare Serial Dilutions\nof Inhibitor"]; "Step1" [label="Dispense Inhibitor and\nKinase/Substrate Mix"]; "Step2" [label="Initiate Reaction with ATP"]; "Step3" [label="Incubate at 30°C"]; "Step4" [label="Stop Reaction and Deplete ATP\n(ADP-Glo™ Reagent)"]; "Step5" [label="Generate Luminescent Signal\n(Kinase Detection Reagent)"]; "Step6" [label="Read Luminescence"]; "End" [label="Calculate IC50"];
// Edges "Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "Step4"; "Step4" -> "Step5"; "Step5" -> "Step6"; "Step6" -> "End"; }
Figure 3: Workflow for the ADP-Glo™ Kinase Assay.Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors
The following table presents hypothetical data for a series of imidazo[1,2-a]pyrazine derivatives to illustrate a typical SAR study.
| Compound ID | R1-Group (at C2) | R2-Group (at C6) | R3-Group (at C8) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Proliferation IC50 (nM) (HCT116) |
| IZP-001 | -COOEt | -H | -NH2 | >10000 | >10000 | >10000 |
| IZP-002 | -CONH-Ph | -H | -NH2 | 850 | 920 | 1200 |
| IZP-003 | -CONH-Ph | 4-pyridyl | -NH2 | 50 | 75 | 90 |
| IZP-004 | -CONH-Ph | 4-pyridyl | -NH-Me | 25 | 40 | 55 |
| IZP-005 | -CONH-Ph | 4-pyridyl | -NH-(CH2)2OH | 15 | 20 | 30 |
This is example data and does not represent real experimental results.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold, with this compound as a key synthetic intermediate, represents a highly promising platform for the development of novel Aurora kinase inhibitors. The synthetic versatility of this core allows for extensive chemical modifications to optimize potency, selectivity, and drug-like properties. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and evaluate new chemical entities targeting Aurora kinases. Future work in this area will likely focus on the development of isoform-selective inhibitors to minimize off-target effects and enhance the therapeutic window, as well as the exploration of these inhibitors in combination with other anticancer agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scispace.com [scispace.com]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Derivatization of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate for Structure-Activity Relationship Studies
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets through strategic modification. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, kinase inhibitory, and anti-inflammatory properties.[1][2][3][4] Ethyl imidazo[1,2-a]pyrazine-2-carboxylate serves as an ideal starting point for chemical library synthesis. Its C2-ester provides a versatile chemical handle for modification, while the fused ring system offers multiple sites for functionalization to systematically probe the chemical space around the core.
This guide provides a detailed framework for the strategic derivatization of this compound. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate compound libraries for comprehensive structure-activity relationship (SAR) studies. We will detail two primary diversification strategies: modification of the C2-ester and functionalization of the heterocyclic core, providing the causal logic behind each experimental choice.
Part 1: Synthesis of the Core Scaffold
The foundational step in any SAR campaign is the reliable synthesis of the starting material. This compound is readily prepared via the condensation of 2-aminopyrazine with an α-halocarbonyl compound, typically ethyl bromopyruvate.[5][6] This reaction proceeds via initial alkylation of the endocyclic pyrazine nitrogen, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.
Caption: Synthesis of the starting scaffold.
Part 2: Derivatization Strategies and Protocols
A successful SAR study hinges on the systematic and logical exploration of how different structural modifications impact biological activity. We present two orthogonal strategies for derivatizing the core scaffold.
Strategy A: Modification at the C2-Position via the Carboxylate
Rationale: The ethyl ester at the C2 position is an exceptionally versatile functional group. Hydrolyzing it to the corresponding carboxylic acid unlocks the ability to perform amide coupling reactions.[7] Amides are crucial in drug design as they can establish key hydrogen bond donor and acceptor interactions within a target's binding site. This strategy allows for the rapid introduction of a vast array of chemical functionalities (R¹ groups) to probe for specific intermolecular interactions like hydrogen bonding, lipophilic contacts, or electrostatic interactions.
This protocol uses lithium hydroxide (LiOH) for a clean and efficient hydrolysis, minimizing side reactions that can occur with stronger bases or higher temperatures.[8]
-
Materials: this compound, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Water (deionized), 1N Hydrochloric acid (HCl), Ethyl acetate, Brine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5–2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS (disappearance of starting material).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield imidazo[1,2-a]pyrazine-2-carboxylic acid.
-
-
Self-Validation: The product can be characterized by ¹H NMR (disappearance of the ethyl ester signals at ~4.4 ppm (q) and ~1.4 ppm (t)) and the appearance of a broad carboxylic acid proton signal. Mass spectrometry should confirm the expected molecular weight.
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines.[9][10]
-
Materials: Imidazo[1,2-a]pyrazine-2-carboxylic acid, desired amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Self-Validation: Successful amide formation is confirmed by ¹H NMR, observing the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton and signals corresponding to the newly introduced amine fragment. Mass spectrometry will confirm the final product's molecular weight.
Caption: Workflow for C2-position derivatization.
Strategy B: Functionalization of the Imidazo[1,2-a]pyrazine Core
Rationale: Modifying the core ring system itself is critical for probing steric and electronic requirements in regions of the binding pocket that are distinct from the C2-vector. The imidazole ring is electron-rich, making the C3 position particularly susceptible to electrophilic substitution.[11] Introducing a halogen, such as bromine, at this position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the installation of a wide variety of aryl and heteroaryl groups (R²).[12]
N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich heterocycles.[13][14][15]
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the starting ester (1.0 eq) in acetonitrile.
-
Add NBS (1.05–1.1 eq) portion-wise at room temperature. The reaction is often rapid.
-
Stir for 1-3 hours, monitoring by TLC or LC-MS for the formation of the higher Rf product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be used directly or purified by column chromatography if necessary.
-
-
Self-Validation: Successful bromination is confirmed by ¹H NMR, where the singlet corresponding to the C3-proton (typically ~8.3 ppm) will disappear. Mass spectrometry will show the characteristic isotopic pattern of a monobrominated compound (M and M+2 peaks of nearly equal intensity).
The Suzuki reaction is a powerful tool for C-C bond formation, coupling the C3-bromo derivative with a boronic acid or ester.[16][17][18]
-
Materials: Ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate, desired aryl/heteroaryl boronic acid (1.2–1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).
-
Procedure:
-
To a flask, add the C3-bromo starting material (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (Dioxane/Water).
-
Heat the reaction mixture to 80–100 °C for 4–12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Self-Validation: Product formation is confirmed by the disappearance of the starting material and the appearance of new aromatic proton signals in the ¹H NMR spectrum corresponding to the coupled boronic acid fragment. Mass spectrometry will confirm the expected molecular weight of the coupled product.
Caption: Workflow for C3-position derivatization.
Part 3: Integrating Derivatization for SAR Studies
By combining the strategies above, a matrix of compounds can be generated to build a robust SAR model. For example, a lead compound identified from the C2-amide library can be subjected to C3-functionalization to further optimize its activity.
Data Presentation for SAR Analysis
Quantitative data from biological assays should be summarized in a clear, tabular format to easily identify trends.
| Compound ID | R¹ (from Amide at C2) | R² (at C3) | Biological Activity (IC₅₀, µM) |
| I-1 | -OEt (Starting Ester) | -H | > 50 |
| II-1 | -NH-CH₂-Ph | -H | 15.2 |
| II-2 | -NH-(4-F-Ph) | -H | 8.5 |
| II-3 | -NH-(4-OMe-Ph) | -H | 22.1 |
| III-1 | -NH-(4-F-Ph) | -Ph | 2.1 |
| III-2 | -NH-(4-F-Ph) | -3-pyridyl | 0.9 |
From this hypothetical data, one could deduce that a 4-fluorophenyl amide at C2 is beneficial (II-2 vs. II-1, II-3) and that adding a 3-pyridyl group at C3 further enhances potency (III-2 vs. III-1, II-2). This systematic approach is the cornerstone of lead optimization.[1][19][20]
Logical Flow of an SAR Campaign
The process is iterative, with each round of synthesis and testing providing insights that inform the design of the next generation of compounds.
Caption: Iterative cycle of a SAR study.
Conclusion
The this compound scaffold provides a fertile ground for medicinal chemistry exploration. The strategic and orthogonal derivatization pathways detailed in this guide—saponification followed by amide coupling at C2 and bromination followed by Suzuki coupling at C3—offer a robust and efficient platform for generating diverse chemical libraries. By systematically applying these protocols and carefully analyzing the resulting biological data, research teams can effectively navigate the chemical space around this privileged core to discover and optimize novel therapeutic agents.
References
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Antimicrobial Susceptibility Testing of Novel Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold has been identified as a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this core have demonstrated potent antimicrobial effects against a range of pathogens, including bacteria, fungi, and protozoa. The mechanism of action for many of these compounds is still under active investigation, but some have been shown to interfere with essential cellular processes like DNA replication or cell wall synthesis.
Given the escalating crisis of antimicrobial resistance, the development of new chemical entities like imidazo[1,2-a]pyrazines is of paramount importance. A critical step in the preclinical evaluation of these novel compounds is the accurate and reproducible determination of their antimicrobial activity. This is achieved through standardized Antimicrobial Susceptibility Testing (AST).
This application note provides a detailed, step-by-step protocol for conducting AST of novel imidazo[1,2-a]pyrazine compounds, primarily focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is widely adopted for its efficiency, scalability, and conservation of test compounds. The principles and protocols outlined herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in microbiological testing methodologies.
Core Principles of Antimicrobial Susceptibility Testing
The fundamental goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC). The MIC is a quantitative measure of a compound's potency and is a critical parameter in the drug development pipeline. It informs structure-activity relationship (SAR) studies, guides lead optimization, and provides a basis for comparison with existing antibiotics.
The broth microdilution method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The entire experiment is conducted in a 96-well microtiter plate format, allowing for high-throughput screening.
Materials and Reagents
3.1 Equipment
-
Biosafety Cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Microplate reader (600 nm)
-
Spectrophotometer or Densitometer
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes (P20, P200, P1000)
-
Sterile 96-well, flat-bottom microtiter plates
-
Vortex mixer
3.2 Media and Reagents
-
Test Compound: Imidazo[1,2-a]pyrazine derivative(s), solubilized in an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria. For other organisms, specific media like RPMI-1640 (for fungi) may be required.
-
Solvent: Sterile, molecular biology grade DMSO.
-
Positive Control Antibiotic: A well-characterized antibiotic with known activity against the test strains (e.g., Ciprofloxacin, Gentamicin).
-
Microbial Strains: Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and clinical isolates.
-
Saline Solution: Sterile 0.85% NaCl.
-
Resazurin Sodium Salt Solution (Optional): For colorimetric determination of viability.
Experimental Workflow: Broth Microdilution Method
The following protocol details the determination of MIC values for imidazo[1,2-a]pyrazine derivatives against bacterial strains.
Preparation of Reagents and Inoculum
Step 1: Compound Stock Preparation
-
Prepare a high-concentration stock solution of the imidazo[1,2-a]pyrazine derivative (e.g., 10 mg/mL) in 100% DMSO. Ensure complete dissolution.
-
Rationale: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock minimizes the final concentration of DMSO in the assay, as high levels can inhibit microbial growth. The final DMSO concentration should not exceed 1% (v/v) in the wells.
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard ensures a consistent starting density of bacteria.
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be validated.
Assay Plate Setup and Execution
Step 3: Preparation of Compound Dilution Series
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.
-
Rationale: This serial dilution creates a concentration gradient of the test compound. Columns 11 and 12 will serve as controls.
Step 4: Inoculation and Controls
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to all wells from column 1 to column 11.
-
Column 11 (Growth Control): This column contains CAMHB and the inoculum but no test compound. It serves as the positive control for bacterial growth.
-
Column 12 (Sterility Control): This column contains 100 µL of CAMHB only (no inoculum, no compound). It serves as a negative control to check for media contamination.
-
A solvent control (containing the highest concentration of DMSO used and inoculum) should also be included to ensure the solvent itself does not affect growth.
The diagram below illustrates the workflow for preparing the 96-well plate.
Caption: Workflow for Broth Microdilution AST.
Step 5: Incubation
-
Seal the plate with a breathable membrane or place it in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Rationale: This incubation time and temperature are standard for most clinically relevant bacteria and allow for sufficient growth to be observed in the control wells.
Data Interpretation and MIC Determination
Step 6: Reading the Results
-
Visually inspect the plate. The MIC is the lowest concentration of the imidazo[1,2-a]pyrazine derivative that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity (a cloudy appearance) or the formation of a bacterial pellet at the bottom of the well.
-
The growth control well (Column 11) should be turbid, and the sterility control well (Column 12) should be clear.
-
For a more quantitative and objective reading, the optical density (OD) of each well can be measured at 600 nm using a microplate reader. The MIC can be defined as the concentration at which there is a ≥90% reduction in growth compared to the growth control.
The logical flow for determining the MIC is outlined in the diagram below.
Caption: Decision flow for MIC determination.
Data Presentation: Example MIC Values
The results of an MIC assay are typically presented in a tabular format. This allows for a clear comparison of the activity of different compounds against various microbial strains.
| Compound | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) |
| Imidazo[1,2-a]pyrazine-A | 4 | 16 | >64 |
| Imidazo[1,2-a]pyrazine-B | 2 | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 |
Data are for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the experimental results, the following checks must be rigorously implemented:
-
Quality Control Strains: Always include well-characterized QC strains (e.g., ATCC strains) in every assay run. The resulting MIC values for the control antibiotic must fall within the acceptable ranges published by CLSI. This validates the entire testing system, including the media, inoculum, and incubation conditions.
-
Sterility Control: The sterility control well must remain clear. Any turbidity indicates contamination of the medium or improper aseptic technique, invalidating the plate.
-
Growth Control: The growth control well must show robust growth. A lack of growth suggests an issue with the inoculum viability or the growth medium itself.
-
Solvent Toxicity: The final concentration of the solubilizing agent (e.g., DMSO) must be shown to have no inhibitory effect on the growth of the test organisms.
Conclusion and Further Steps
This application note provides a robust and standardized protocol for determining the in vitro antimicrobial activity of novel imidazo[1,2-a]pyrazine compounds using the broth microdilution method. Adherence to these guidelines, particularly the stringent use of controls, will generate reliable and reproducible MIC data.
Following initial MIC determination, promising compounds should be further evaluated to determine whether their effect is bactericidal (killing) or bacteriostatic (inhibiting growth). This is achieved through a Minimum Bactericidal Concentration (MBC) assay, which involves sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar. Further studies may also include time-kill kinetics assays, mechanism of action studies, and testing against a broader panel of clinical isolates and resistant strains.
Application Notes and Protocols for the Use of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate in High-Throughput Screening
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate in high-throughput screening (HTS) campaigns. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will detail the essential protocols for handling this compound, developing robust screening assays, and interpreting the resulting data, thereby enabling the identification of novel modulators of biological targets.
Introduction to this compound
The imidazo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery due to its structural analogy to deazapurines.[2] This scaffold provides a rigid framework that can be strategically functionalized to optimize pharmacological activity and pharmacokinetic profiles.[2] Derivatives of this core have been identified as potent inhibitors of various enzymes and have shown efficacy in diverse therapeutic areas.[3][4][5] this compound serves as a key intermediate in the synthesis of more complex derivatives and can also be screened as a standalone entity in diverse compound libraries. Its physicochemical properties make it amenable to HTS formats, providing a valuable starting point for hit-to-lead campaigns.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's properties is critical for successful HTS implementation.
| Property | Value | Source |
| CAS Number | 77112-52-8 | [2][6] |
| Molecular Weight | 191.19 g/mol | [2] |
| Molecular Formula | C9H9N3O2 | N/A |
| Solubility | Soluble in DMSO | General laboratory knowledge |
| Storage | Store in a cool, dry place, protected from light | General laboratory knowledge |
Protocol for Compound Preparation and Storage:
-
Stock Solution Preparation: For HTS, a high-concentration stock solution, typically 10 mM in 100% DMSO, should be prepared. Use high-purity, anhydrous DMSO to ensure compound stability.
-
Aliquoting and Storage: Aliquot the stock solution into volumes suitable for single-use to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.
-
Assay Plate Preparation: Utilize acoustic liquid handlers or pin tools for the precise transfer of nanoliter volumes of the compound from the stock solution plates to the assay plates.[7] This minimizes the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid off-target effects.
High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves a multi-step process, from assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Example: Screening for Inhibitors of ENPP1
Background: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway.[3][8] Inhibitors of ENPP1 are being investigated as potential cancer immunotherapeutics.[3][8] Given that imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors, a hypothetical HTS campaign to identify novel inhibitors from a library containing this compound is outlined below.[3]
Assay Principle: A biochemical assay using a fluorescent substrate for ENPP1 can be employed. The cleavage of the substrate by ENPP1 results in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a decrease in the fluorescent signal.
Protocol for a 384-Well ENPP1 Inhibition Assay:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of library compounds (including this compound), positive control (a known ENPP1 inhibitor), and negative control (DMSO) into the wells of a 384-well, low-volume, black assay plate.[7]
-
Enzyme Addition: Add 5 µL of ENPP1 enzyme solution (pre-diluted in assay buffer to the optimal concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of the fluorescent substrate solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate for 60 minutes at 37°C. Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis and Hit Identification:
-
Normalization: Raw fluorescence data is normalized using the positive and negative controls on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Criteria: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).[7]
-
Z'-Factor Calculation: The quality and robustness of the assay are monitored by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
Potential Signaling Pathway Involvement
Should this compound or its derivatives show activity in a cell-based assay, understanding the potential underlying mechanism is crucial. For instance, as an ENPP1 inhibitor, it would modulate the cGAS-STING pathway.
Caption: Inhibition of ENPP1 by a hypothetical compound enhances the cGAS-STING pathway.
Hit Confirmation and Secondary Assays
Initial hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize compounds for further development.
Protocols for Hit Validation:
-
Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (IC50) of the confirmed hits. This involves a serial dilution of the compound, typically over 8-10 concentrations.
-
Orthogonal Assays: Employ a different assay format (e.g., a cell-based assay if the primary screen was biochemical) to confirm the activity of the hits and rule out assay-specific artifacts.
-
Selectivity Profiling: Test the hits against related targets to assess their selectivity. For an ENPP1 inhibitor, this could involve screening against other phosphodiesterases.[3]
Conclusion
This compound represents a valuable chemical scaffold for high-throughput screening campaigns aimed at discovering novel therapeutic agents. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound in HTS to identify and validate new biological modulators. The key to a successful screening campaign lies in robust assay development, stringent quality control, and a systematic approach to hit validation.[9][10][11]
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 77112-52-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [divbio.eu]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: In Vitro Biological Evaluation of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate Derivatives
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-containing bridged heterocyclic system of significant interest in medicinal chemistry. This scaffold is present in numerous compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] Derivatives of this core have been investigated as potent inhibitors of critical cellular targets such as tubulin, various kinases (e.g., PI3K, Aurora kinase, CDK9), and G-proteins, making them attractive candidates for therapeutic development.[1][4][5][6]
This guide provides a structured, in-depth framework for the initial in vitro biological evaluation of novel ethyl imidazo[1,2-a]pyrazine-2-carboxylate derivatives. The protocols and workflows detailed herein are designed to first establish cytotoxic potential and subsequently elucidate the primary mechanisms of action, such as the induction of apoptosis and cell cycle disruption. This integrated approach ensures a robust and logical progression from primary screening to mechanistic insight, forming a critical foundation for further preclinical development.
Section 1: Primary Screening - Assessment of Cytotoxicity and Anti-proliferative Activity
Expertise & Experience: The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This primary screen quantifies the concentration at which a compound inhibits cellular proliferation or induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method widely used for this purpose.[7] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[8] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[9]
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of test compounds using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[7][8][9]
Materials:
-
This compound derivatives
-
Cancer cell line(s) of interest (e.g., HCT-116, A549, MCF-7)[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[12]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Also include wells for "untreated" (vehicle control, e.g., 0.5% DMSO) and "blank" (medium only) controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for 4 hours at 37°C.
-
Expert Insight: During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals. The incubation time can be optimized (1-4 hours) depending on the cell type and its metabolic rate.[9]
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Trustworthiness Note: Complete solubilization of the formazan is critical for accurate absorbance readings. Ensure no purple precipitates remain before reading the plate.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative 1 | HCT-116 | 48 | 23.5 ± 2.1 |
| Derivative 2 | HCT-116 | 48 | 11.2 ± 1.5 |
| Derivative 3 | HCT-116 | 48 | > 100 |
| Doxorubicin | HCT-116 | 48 | 0.8 ± 0.1 |
Section 2: Mechanistic Insight - Apoptosis vs. Necrosis Determination
Expertise & Experience: Once a compound is confirmed to be cytotoxic, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a highly regulated process and is a desirable mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]
Principles of Annexin V / PI Staining```dot
Caption: General workflow for cell cycle analysis using PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a synthesis of standard methods for DNA content analysis. [16][17][18][19] Materials:
-
Cells treated with imidazo[1,2-a]pyrazine derivatives for a relevant time period (e.g., 24 hours).
-
Cold PBS
-
Cold 70% ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS). [18]* RNase A solution (e.g., 100 µg/mL in PBS). [18]* Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 treated and control cells per sample by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-by-drop.
-
Expert Insight: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which would lead to inaccurate data. [17][18]Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. [19]4. Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks. [17][18]5. Rehydration & Staining:
-
Centrifuge the fixed cells (a higher g-force may be needed, e.g., 500 x g) and discard the ethanol. [17] * Wash the cells once with PBS to rehydrate them.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Trustworthiness Note: RNase A treatment is essential for accurate DNA content analysis, as PI can also bind to double-stranded RNA, which would otherwise confound the results. [16][17]6. Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a doublet discrimination gate (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates from the analysis. [18]8. Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and quantify the percentage of the cell population in the G0/G1, S, and G2/M phases. Compare the distributions between treated and control samples to identify any cell cycle arrest.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus | MDPI [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. nacalai.com [nacalai.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Synthetic Pathways to Functionalized Imidazo[1,2-a]pyrazine Compounds: An Application and Protocol Guide
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. Compounds bearing this moiety have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties[1][2]. For instance, derivatives of this scaffold have shown inhibitory effects against key cellular targets like IGF-IR, PI3K, and Aurora kinases[2]. The development of efficient and versatile synthetic routes to access functionally diverse imidazo[1,2-a]pyrazines is therefore a critical endeavor for researchers in organic synthesis and drug development.
This guide provides a detailed overview of the primary synthetic strategies for constructing and functionalizing the imidazo[1,2-a]pyrazine ring system. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the imidazo[1,2-a]pyrazine core can be broadly categorized into two main approaches:
-
Multicomponent Reactions (MCRs): These elegant one-pot reactions offer high atom economy and rapid access to complex molecular architectures from simple starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is the preeminent MCR for this scaffold.
-
Classical Cyclocondensations: These traditional, stepwise approaches, often involving the reaction of an aminopyrazine with a bifunctional building block, provide a reliable and well-established route to the imidazo[1,2-a]pyrazine core.
Furthermore, post-synthetic modification of the pre-formed heterocyclic core allows for the introduction of diverse functional groups, significantly expanding the accessible chemical space.
Method 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful and highly convergent three-component reaction that combines an aminopyrazine, an aldehyde, and an isocyanide to construct the 3-aminoimidazo[1,2-a]pyrazine scaffold in a single step[3][4]. This method is lauded for its operational simplicity, broad substrate scope, and potential for scalability, making it suitable for industrial applications[3].
Mechanistic Insight
The reaction proceeds through a well-accepted mechanism involving an initial acid-catalyzed condensation of the aminopyrazine and the aldehyde to form a Schiff base (or imine). The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyrazine product[1][5]. The choice of catalyst is crucial for activating the imine towards nucleophilic attack by the isocyanide.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Protocol 1.1: Iodine-Catalyzed GBB Synthesis at Room Temperature
This protocol describes a cost-effective and environmentally friendly synthesis using molecular iodine as a catalyst in ethanol at ambient temperature[1].
Materials:
-
2-Aminopyrazine
-
Substituted aryl aldehyde
-
tert-Butyl isocyanide or Cyclohexyl isocyanide
-
Iodine (I₂)
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in ethanol (5 mL).
-
To this solution, add iodine (5 mol%, 0.05 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | I₂ (5) | Ethanol | 1.0 | 92 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | I₂ (5) | Ethanol | 1.5 | 88 |
| 3 | Benzaldehyde | tert-Butyl isocyanide | I₂ (5) | Ethanol | 2.0 | 85 |
| 4 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | I₂ (5) | Ethanol | 2.5 | 82 |
| Data adapted from reference[1]. |
Protocol 1.2: Lewis Acid-Catalyzed GBB Synthesis for Industrial Scale-up
For larger scale preparations, optimization of conditions to improve yield and purity is crucial. This protocol utilizes a Lewis acid catalyst and a dehydrating agent to drive the reaction to completion[3].
Materials:
-
Aminopyrazine
-
Aldehyde
-
Isocyanide
-
Boron trifluoride-acetonitrile complex (BF₃·MeCN)
-
Trimethyl orthoformate
-
Acetonitrile (MeCN)
-
Sulfuric acid (for purification)
Procedure:
-
Charge a suitable reactor with aminopyrazine (1.0 equiv), the aldehyde (1.05 equiv), and trimethyl orthoformate (1.5 equiv) in acetonitrile.
-
Cool the mixture to 0-5 °C.
-
Slowly add BF₃·MeCN (1.1 equiv) while maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to facilitate imine formation.
-
Add the isocyanide (1.0 equiv) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC or TLC.
-
Upon completion, cool the reaction mixture and slowly add it to a cooled solution of aqueous sodium bicarbonate to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
For purification, the crude product can be dissolved in an organic solvent and precipitated as a sulfate salt by the addition of sulfuric acid, which can then be isolated by filtration and neutralized to afford the pure product in high yield and purity[3]. This method avoids the need for chromatography on a large scale.
| Entry | Aminopyrazine | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-Aminopyrazine | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | 85 |
| 2 | 2-Aminopyrazine | 2-Naphthaldehyde | Cyclohexyl isocyanide | 82 |
| 3 | 2-Amino-5-bromopyrazine | Benzaldehyde | tert-Butyl isocyanide | 79 |
| Yields are representative for the optimized one-pot, two-step process[3]. |
Method 2: Classical Cyclocondensation (Tschitschibabin Synthesis)
The traditional and most common method for the synthesis of imidazo[1,2-a]pyrazines is a Hantzsch-type synthesis, often referred to as the Tschitschibabin reaction in this context. It involves the cyclocondensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-bromoacetophenone[6].
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, leading to the formation of the five-membered imidazole ring and subsequent aromatization.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 6. Chichibabin Reaction | PPTX [slideshare.net]
Application Notes and Protocols for Evaluating the Efficacy of Imidazo[1,2-a]pyrazine Compounds
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. These activities include potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[2]
Derivatives of imidazo[1,2-a]pyrazines have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), receptor tyrosine kinases like EphB4, and phosphodiesterases.[1][3] Their demonstrated cytotoxic effects against a range of cancer cell lines, such as HeLa, MCF-7, Hep-2, and HepG2, underscore their potential as novel anticancer agents.[1][4][5] Furthermore, their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, positions them as promising candidates for the development of new anti-inflammatory therapies.[6]
This comprehensive guide provides a suite of detailed, cell-based assays designed to rigorously evaluate the efficacy of novel imidazo[1,2-a]pyrazine compounds. As a Senior Application Scientist, the following protocols are presented not merely as a series of steps, but as a validated framework grounded in scientific principles. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data. This document will empower researchers, scientists, and drug development professionals to effectively characterize this important class of molecules.
Part 1: Foundational Assays - Assessing General Cytotoxicity and Viability
A primary evaluation for any potential therapeutic compound is its effect on cell viability. This initial screen helps determine the concentration range at which the compound exhibits biological activity, from cytotoxic to cytostatic effects, and informs the concentrations to be used in more complex mechanistic assays. Two widely accepted and robust methods are presented here.
The Colorimetric MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[7][8] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6][7] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[9]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HepG2) during their exponential growth phase.
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: Optimal seeding density is critical; too few cells will result in a weak signal, while over-confluence can inhibit growth and affect metabolic activity, independent of the compound's effect.
-
Include wells with medium only to serve as a blank (background control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazo[1,2-a]pyrazine compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a wide range first (e.g., 0.1 to 100 µM) to identify the active range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Rationale: The incubation time may need to be optimized depending on the cell type and its metabolic rate.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals attached to the bottom.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
The Luminescent CellTiter-Glo® Assay: A High-Sensitivity ATP-Based Readout
For a more sensitive and high-throughput compatible alternative, the CellTiter-Glo® Luminescent Cell Viability Assay is the method of choice.[10] This homogeneous "add-mix-measure" assay quantifies ATP, the principal energy currency of the cell, which is a key indicator of metabolic activity and cell viability.[11] Upon cell lysis, a thermostable luciferase enzyme utilizes the released ATP to generate a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells.[12][13]
-
Assay Plate Preparation:
-
Compound Treatment:
-
Follow Step 2 from the MTT protocol.
-
-
Assay Procedure:
-
After the compound incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1][14]
-
Rationale: The luciferase enzyme activity is temperature-dependent, so equilibrating the plate ensures consistent results.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (reconstituting the lyophilized substrate with the buffer).[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[1][14]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis and ensure a homogeneous solution.[1][15]
-
-
Data Acquisition and Analysis:
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Formazan production) | Luminescent (ATP quantification) |
| Sensitivity | Good | Excellent (can detect as few as 15 cells)[11] |
| Throughput | Moderate (requires multiple steps) | High (homogeneous "add-mix-measure" format)[11] |
| Plate Type | Clear-bottom | Opaque-walled |
| Endpoint | Absorbance | Luminescence |
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic or cytostatic potential of an imidazo[1,2-a]pyrazine compound has been established, the next critical step is to elucidate its mechanism of action. Based on the known targets of this compound class, the following assays are designed to probe key signaling pathways involved in cancer and inflammation.
Probing the PI3K/Akt/mTOR Signaling Pathway via Western Blot
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Several imidazo[1,2-a]pyrazine derivatives have been reported to inhibit PI3K.[1] Western blotting is a powerful technique to assess the phosphorylation status of key proteins in this cascade, providing a direct readout of the compound's inhibitory activity.[18][19]
Caption: Standard workflow for Western blot analysis.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a known active PI3K pathway like MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the imidazo[1,2-a]pyrazine compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are crucial to preserve the phosphorylation status of the target proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Quantify the protein concentration of each sample using a BCA or Bradford protein assay.[16]
-
-
Gel Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest. A recommended panel includes:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (a downstream effector of mTORC1)
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the captured images to quantify the band intensities.
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. Further normalize these ratios to the loading control to correct for any loading inaccuracies.
-
A dose-dependent decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
-
Caption: PI3K/Akt/mTOR signaling with potential inhibition by imidazo[1,2-a]pyrazines.
Assessing Anti-Inflammatory Activity via the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses.[17][20] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[21]
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a cell line (e.g., HEK293) stably transfected with a reporter construct containing the firefly luciferase gene under the control of NF-κB response elements.[22][23]
-
Cell Seeding:
-
One day prior to the experiment, seed NF-κB reporter HEK293 cells into a white, clear-bottom 96-well plate at a density of ~30,000 cells/well in 75-100 µL of assay medium.[22]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Pre-incubation:
-
The next day, prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in assay medium.
-
Add the compound to the wells and pre-incubate for 1-2 hours. This allows the compound to enter the cells before stimulation.
-
-
Stimulation and Incubation:
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform a dual-luciferase assay according to the manufacturer's protocol (e.g., Promega's Dual-Glo® system). This involves adding the luciferase substrate and measuring the firefly luciferase signal (representing NF-κB activity), followed by adding a second reagent to quench the firefly signal and measure the Renilla luciferase signal (an internal control for transfection efficiency and cell number).
-
Rationale: The dual-reporter system is critical for normalizing the data and ensuring that any observed decrease in signal is due to specific inhibition of the NF-κB pathway and not to general cytotoxicity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of the stimulated control over the unstimulated control.
-
Determine the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Plot the results to determine the IC₅₀ value for NF-κB inhibition.
-
A more physiologically relevant method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine secretion from immune cells, such as macrophages. Cell lines like J774A.1 or RAW 264.7 are excellent models for this purpose.[24][25]
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
The next day, carefully remove the medium.
-
Add 100 µL of medium containing the test compound at various concentrations and pre-incubate for 1-2 hours.
-
Add 100 µL of medium containing Lipopolysaccharide (LPS) to achieve a final stimulating concentration (e.g., 10-100 ng/mL).[25] Include unstimulated and vehicle-stimulated controls.
-
Incubate for 16-24 hours.[24]
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[26]
-
-
Data Analysis:
-
Generate a standard curve from the cytokine standards provided in the ELISA kit.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Part 3: Advanced Mechanistic Assays - Visualizing Cellular Effects
For compounds that show significant activity in the foundational and initial mechanistic assays, further investigation into their effects on cellular structures can provide invaluable insights.
Immunofluorescence Analysis of the Microtubule Network
Microtubules are dynamic cytoskeletal polymers crucial for cell division, and they are a key target for many anticancer drugs.[27] Some heterocyclic compounds are known to interfere with tubulin polymerization. Immunofluorescence microscopy allows for the direct visualization of the microtubule network, revealing any disruptions caused by the test compound, such as depolymerization or abnormal bundling.[28]
-
Cell Culture on Coverslips:
-
Seed cells (e.g., HeLa or A549) onto sterile glass coverslips placed in a 24-well plate and allow them to adhere overnight.[27]
-
-
Compound Treatment:
-
Treat the cells with the imidazo[1,2-a]pyrazine compound at relevant concentrations (e.g., around the IC₅₀ value) for an appropriate duration (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS.
-
Rationale: Fixation cross-links proteins to preserve cellular architecture, while permeabilization allows antibodies to access intracellular targets.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin for 1-2 hours at room temperature.[11]
-
Wash the cells and then incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.[27]
-
-
Mounting and Imaging:
-
Perform a final wash and stain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei using appropriate filter sets.
-
-
Analysis:
-
Qualitatively compare the microtubule structure in treated cells versus control cells. Look for signs of depolymerization (loss of filamentous structure), fragmentation, or bundling.
-
Quantitative analysis of microtubule density and morphology can be performed using image analysis software.
-
Conclusion
The protocols detailed in this guide provide a robust, multi-faceted approach to characterizing the biological efficacy of imidazo[1,2-a]pyrazine compounds. By progressing from foundational viability assays to specific mechanistic studies of key signaling pathways and cellular structures, researchers can build a comprehensive profile of their lead candidates. The emphasis on understanding the rationale behind each step and incorporating appropriate controls is paramount for generating high-quality, reliable, and publishable data, ultimately accelerating the journey of these promising compounds from the laboratory to the clinic.
References
- 1. promega.com [promega.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. researchgate.net [researchgate.net]
- 20. graphviz.org [graphviz.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. GloResponse™ NF-KB-RE-luc2P HEK293 Cell Line Protocol [promega.sg]
- 23. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"improving the yield of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate synthesis"
Starting Synthesis Exploration
I'm currently initiating a broad search to uncover existing literature on Ethyl imid azo[1,2-a]pyrazine-2-carboxylate synthesis. My focus is on identifying prevalent reaction routes, effective reagents, and reported yields to establish a solid foundation for further investigations.
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Gathering Synthesis Insights
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Deepening Research Insights
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"troubleshooting side reactions in the synthesis of imidazo[1,2-a]pyrazines"
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and minimize the formation of unwanted side products.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyrazine
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize my target imidazo[1,2-a]pyrazine, but I'm observing very low yields or no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the GBB reaction is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and the reaction setup itself.
Causality and Solutions:
-
Purity of Starting Materials: The GBB reaction is sensitive to the purity of the aminopyrazine, aldehyde, and isocyanide.
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids or polymerization. The presence of the corresponding carboxylic acid can neutralize the catalyst (if acidic) or interfere with the reaction.
-
Protocol: It is recommended to use freshly distilled or purified aldehydes. To check for purity, you can run a quick NMR or TLC. If impurities are detected, distillation under reduced pressure or flash chromatography is advised.
-
-
Aminopyrazines: Aminopyrazines can be hygroscopic and may contain impurities from their synthesis. Water can hydrolyze the intermediate imine, shutting down the reaction.
-
Protocol: Dry the aminopyrazine under high vacuum before use. Purity can be checked by melting point or analytical techniques. Recrystallization may be necessary.
-
-
-
Catalyst Choice and Activity: The choice and concentration of the catalyst are critical. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids like p-toluenesulfonic acid (TsOH) are commonly used.[1]
-
Inactivation: The catalyst can be inactivated by basic impurities in the starting materials or solvent.
-
Optimization: The optimal catalyst and loading should be determined empirically for each specific set of substrates. A screening of different catalysts and concentrations is recommended. For instance, some reactions proceed well with catalytic amounts of iodine in ethanol.[2][3]
-
-
Solvent Effects: The solvent plays a more significant role than just dissolving the reactants. Alcohols like methanol can act as cocatalysts but can also participate in side reactions.[4]
-
Dehydrating Conditions: The formation of the key imine intermediate generates water, which can reverse the reaction. The use of dehydrating agents or a Dean-Stark trap can be beneficial.
-
Solvent Screening: A solvent screen is advisable. While methanol is common, other solvents like ethanol, acetonitrile, or even green solvents like eucalyptol have been used successfully.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex, indicating the presence of side products. How can I improve the selectivity and identify these byproducts?
Answer:
The formation of multiple products is a common challenge in multicomponent reactions like the GBB. Side reactions can arise from the inherent reactivity of the starting materials and intermediates.
Common Side Reactions and Their Mitigation:
-
Regioisomers: If the aminopyrazine is asymmetrically substituted, electrophilic attack can occur at different positions on the imidazo[1,2-a]pyrazine core during subsequent functionalization, leading to regioisomeric products.[6][7] The initial cyclization itself can also sometimes lead to regioisomers depending on the substrate.
-
Mitigation: Careful control of reaction conditions (temperature, catalyst) can favor the formation of one regioisomer. The electronic and steric properties of the substituents on the aminopyrazine play a crucial role. It is important to characterize the products thoroughly using 2D NMR techniques (NOESY, HMBC) to confirm the regiochemistry.
-
-
Byproducts from Aldehyde Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under acidic or basic conditions.
-
Mitigation: Add the aldehyde slowly to the reaction mixture containing the aminopyrazine and catalyst to keep its instantaneous concentration low.
-
-
Solvent Adducts: As mentioned, solvents like methanol can react with intermediates. For example, methanol can add to the imine intermediate, leading to a dead-end equilibrium that sequesters the reactive species.[4]
-
Mitigation: If solvent adducts are suspected, switching to a non-nucleophilic solvent like acetonitrile or toluene might be beneficial.
-
Identifying Byproducts:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is an invaluable tool to identify the molecular weights of the different components in your reaction mixture.
-
NMR Spectroscopy: 1H and 13C NMR of the crude mixture can provide clues about the structures of the byproducts. Comparison with spectra of known starting materials and potential side products can aid in identification.
-
Isolation and Characterization: If a particular byproduct is formed in significant amounts, it may be necessary to isolate it using column chromatography for full characterization.
Purification Strategies:
| Purification Method | Applicability | Pros | Cons |
| Flash Column Chromatography | Most common method for lab-scale purification. | Versatile, can separate closely related compounds. | Can be time-consuming and uses large volumes of solvent. |
| Crystallization | If the desired product is a solid. | Can provide very pure material. | Not always feasible, yield can be lower. |
| Acid-Base Extraction | The basic nitrogen atoms in the imidazo[1,2-a]pyrazine core allow for extraction into an acidic aqueous phase. | Good for removing non-basic impurities. | May not separate basic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction?
A1: The GBB reaction proceeds through a well-established mechanism.[8] First, the aminopyrazine and aldehyde condense to form an imine intermediate, with the elimination of water. The isocyanide then undergoes a nucleophilic attack on the imine carbon, forming a nitrilium ion intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazine ring attacks the nitrilium ion. A final proton transfer/tautomerization step leads to the aromatic imidazo[1,2-a]pyrazine product.
Caption: Simplified mechanism of the GBB reaction.
Q2: How critical is the reaction temperature, and what is a good starting point for optimization?
A2: Reaction temperature is a critical parameter. Many GBB reactions are run at room temperature to elevated temperatures (e.g., 60-80 °C).[9] A good starting point is room temperature, monitoring the reaction by TLC or LC-MS. If the reaction is sluggish, gradually increasing the temperature can improve the rate. However, excessively high temperatures can lead to decomposition and the formation of undesired byproducts. Microwave-assisted synthesis has also been shown to accelerate the reaction significantly.[9]
Q3: I see an unexpected peak in my 1H NMR. What could it be?
A3: An unexpected peak could be a number of things. Here are some possibilities:
-
Unreacted Starting Materials: Compare the chemical shifts with the spectra of your starting materials.
-
Solvent Residuals: Check for common solvent peaks (e.g., DCM, EtOAc, Hexanes).
-
Isomeric Byproduct: As discussed, you might have a regioisomer. Look for differences in the aromatic region and coupling patterns compared to your expected product.
-
Hydrolyzed Intermediates: If water is present, intermediates like the imine could hydrolyze back to the starting aldehyde.
Q4: Are there alternative synthetic routes to imidazo[1,2-a]pyrazines that might avoid the issues with the GBB reaction?
A4: Yes, while the GBB reaction is very popular due to its convergent nature, other methods exist. The classical synthesis involves the condensation of a 2-aminopyrazine with an α-haloketone.[7] This method can be very efficient but is limited by the availability and stability of the requisite α-haloketones. Other modern methods include transition-metal-catalyzed cyclizations.[10] The choice of method will depend on the specific substitution pattern you wish to achieve and the availability of starting materials.
References
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"purification of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate by column chromatography"
Technical Support Center: Purification of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of this compound via column chromatography. Drawing from established protocols and extensive field experience, this document addresses common challenges and offers robust troubleshooting strategies to ensure successful isolation of this important heterocyclic compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
The imidazo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, appearing in compounds with a range of biological activities.[1][2][3] However, the presence of multiple nitrogen atoms in the heterocyclic system introduces specific challenges during purification by silica gel chromatography.[4][5][6]
Q1: My TLC analysis shows significant streaking and poor separation of the target compound. What is causing this and how can I fix it?
A1: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.[5] The root cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol (Si-O-H) groups on the silica surface.[4] This leads to non-uniform migration on the TLC plate, which is a strong predictor of poor performance on a column.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Your initial solvent system may not be polar enough to overcome the strong adsorption. A common starting point for polar heterocycles is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] If you are using a less polar system like ethyl acetate/hexane, gradually increasing the proportion of a more polar solvent is the first step.
-
Introduce a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[4] This effectively "masks" the acidic sites on the silica, allowing for more uniform elution and symmetrical spots.
-
Triethylamine (TEA): Add 1-2% TEA to your eluent. This is a very common and effective strategy for basic compounds.[4]
-
Ammonia in Methanol: Using a pre-mixed solution of ammonia in methanol (e.g., 7N) as your polar component can also be highly effective.
-
Q2: I've successfully developed a solvent system with a basic modifier, but my compound still elutes very slowly or not at all (low recovery). What are my options?
A2: If increasing polarity and adding a basic modifier are insufficient, the interaction with the stationary phase may be too strong for effective elution, leading to irreversible adsorption.[4]
Alternative Strategies:
-
Switch to a Different Stationary Phase: Silica gel's acidity is often the problem. Consider using a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[7][8] You will need to re-develop your solvent system on an alumina TLC plate first.
-
Deactivated Silica Gel: You can prepare "deactivated" silica by pre-treating it with a base to neutralize the acidic sites before packing the column.
-
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a powerful alternative.[1][9]
Q3: My crude product has poor solubility in the chosen mobile phase. How can I effectively load it onto the column without it precipitating?
A3: This is a common issue that, if not handled correctly, can lead to a disastrous separation where the compound unevenly streaks down the column. The solution is to use a "dry loading" technique.
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., DCM, methanol).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully layer this powder on top of your packed column. This ensures that your compound is introduced to the column in a narrow, uniform band, leading to a much sharper separation.
Q4: The separation between my product and a key impurity is very small (low ΔRf). How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity of your chromatographic system.
Optimization Tactics:
-
Fine-Tune the Solvent System: Sometimes, small changes in the solvent ratio can have a significant impact. Try very gradual changes in polarity.
-
Use a Ternary Solvent System: Introducing a third solvent can sometimes dramatically alter the selectivity. For example, adding a small amount of acetone or ether to a DCM/MeOH mixture might improve the separation.
-
Reduce the Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Use High-Performance Silica: Modern flash chromatography cartridges often use silica with a higher surface area and smaller, more uniform particle size, which can significantly enhance resolution.[10]
Data & Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
The key to a successful column is proper methods development using Thin-Layer Chromatography (TLC).[11] The ideal Rf value for the target compound is typically between 0.2 and 0.4 to ensure good separation on the column.
| Solvent System (v/v) | Polarity | Recommended For | Notes |
| 95:5 Hexane / Ethyl Acetate | Low | Non-polar impurities | A good starting point to elute very non-polar side products. |
| 7:3 Hexane / Ethyl Acetate | Medium | Initial screening | A common starting point for imidazopyrazine derivatives.[8] |
| 98:2 DCM / Methanol | Medium-High | Eluting the target compound | Often effective for polar heterocycles.[4] |
| 95:5 DCM / Methanol | High | Eluting the target compound | A good system if the compound is highly retained.[12] |
| 98:1:1 DCM / MeOH / TEA | High (Basic) | Compounds showing streaking | Triethylamine (TEA) neutralizes acidic silica.[4] |
Experimental Workflow: Column Chromatography Purification
This protocol is a general guideline. The exact solvent gradient should be determined by your preliminary TLC analysis.
Step-by-Step Protocol:
-
Methods Development: Use TLC to find a solvent system where your target compound has an Rf of ~0.3. A gradient elution is often necessary. A typical system found in the literature is a gradient of Dichloromethane (DCM) and Methanol (MeOH).[12]
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into your column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Prepare your crude this compound for dry loading as described in Q3.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand on top.
-
-
Elution:
-
Begin eluting with a low-polarity solvent (e.g., 100% DCM) to wash off any non-polar impurities.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., from 99:1 DCM:MeOH to 97:3 DCM:MeOH).[12]
-
Collect fractions of equal volume throughout the elution process.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound as a light yellow solid.[12]
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | 1. Solvent polarity is too low. 2. Strong interaction with silica. | 1. Increase the percentage of the polar solvent (e.g., MeOH). 2. Add 1-2% TEA to the eluent. 3. Switch to an alumina column. |
| Poor separation / Mixed fractions | 1. Incorrect solvent system. 2. Column was overloaded. 3. Column was packed poorly. | 1. Re-optimize the solvent system using TLC. 2. Reduce the amount of sample loaded. 3. Repack the column carefully. |
| Peak Tailing / Streaking | 1. Strong interaction with acidic silica. 2. Compound is decomposing on the column. | 1. Add a basic modifier (TEA or NH3) to the eluent.[4] 2. Test compound stability on a small amount of silica.[7] 3. Use a less acidic stationary phase like alumina. |
| Compound elutes in the solvent front | 1. Solvent polarity is too high. | 1. Start with a much less polar solvent system. |
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Chromatography [chem.rochester.edu]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. jasco.hu [jasco.hu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. This compound CAS#: 77112-52-8 [m.chemicalbook.com]
Technical Support Center: Navigating the Solubility Challenges of Imidazo[1,2-a]pyrazine Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of imidazo[1,2-a]pyrazine derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you overcome common hurdles in your experiments.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as inhibitors of enzymes like PI3K and as anticancer agents.[1][2] However, the planar, aromatic nature of this heterocyclic system often contributes to poor aqueous solubility, posing a significant challenge for accurate and reproducible in vitro and in vivo studies. This guide will equip you with the knowledge and practical strategies to effectively manage these solubility issues.
Part 1: Troubleshooting Guides
This section provides systematic approaches to resolving common precipitation and solubility problems encountered during your experimental workflow.
Issue 1: Immediate Precipitation of the Compound Upon Addition to Aqueous Media
Question: I've dissolved my imidazo[1,2-a]pyrazine derivative in an organic solvent (like DMSO) to make a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms instantly. What's happening and how can I prevent this "crashing out"?
Answer: This is a classic sign of a compound exceeding its aqueous solubility limit upon rapid dilution of the organic solvent.[3] The imidazo[1,2-a]pyrazine core, being largely hydrophobic, is prone to this phenomenon. Here’s a systematic approach to troubleshoot this issue:
Causality Explained: When a concentrated stock solution in a "good" solvent (like DMSO) is introduced into a large volume of a "poor" solvent (aqueous medium), the local concentration of the organic solvent rapidly decreases. This "solvent shock" leaves the poorly soluble compound exposed to an environment where it cannot remain dissolved, leading to immediate precipitation.[4]
Troubleshooting Workflow:
-
Optimize the Dilution Protocol:
-
Serial Dilution is Key: Instead of a single, large dilution, employ a serial dilution technique. Prepare intermediate dilutions of your stock solution in your final assay buffer.[5]
-
Controlled Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and uniform mixing, preventing localized high concentrations of the compound that can trigger precipitation.[5]
-
Pre-warm the Medium: For cell-based assays, always use pre-warmed (typically 37°C) cell culture media for dilutions. Many compounds exhibit increased solubility at higher temperatures.[3]
-
-
Adjust the Final Organic Solvent Concentration:
-
Know Your System's Tolerance: It is crucial to keep the final concentration of the organic solvent, such as DMSO, as low as possible to avoid cellular toxicity. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, although some cell lines may tolerate up to 1%.[5]
-
Run a Solvent Tolerance Control: Before proceeding with your main experiment, perform a control experiment with varying concentrations of the organic solvent to determine the maximum concentration your experimental system can tolerate without adverse effects.[5]
-
-
Consider Alternative Solubilization Strategies: If optimizing the dilution and solvent concentration is insufficient, you may need to explore more advanced formulation strategies.
-
pH Adjustment: The imidazo[1,2-a]pyrazine scaffold contains nitrogen atoms that can be protonated. This makes their solubility pH-dependent. For basic compounds, lowering the pH of the buffer can significantly increase solubility. Conversely, for acidic derivatives, increasing the pH may be beneficial.[5][6] Always ensure the final pH is compatible with your assay system.
-
Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents can dramatically improve the aqueous solubility of hydrophobic compounds.[5] Common excipients include:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in combination with water to increase the solubility of lipophilic compounds.[7]
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used in biochemical assays to aid in solubilization. However, their use in cell-based assays is limited due to potential cytotoxicity above their critical micelle concentration.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[9]
-
-
Issue 2: The Compound Dissolves Initially but Precipitates Over Time
Question: My imidazo[1,2-a]pyrazine derivative appeared to be fully dissolved in the buffer or media, but after a few hours or overnight incubation, I observe a precipitate. What could be the cause of this delayed precipitation?
Answer: Delayed precipitation often indicates that the initial solution was supersaturated or that the compound's stability is compromised under the experimental conditions.
Causality Explained: A supersaturated solution is thermodynamically unstable, and over time, the excess solute will crystallize out of solution.[10] Additionally, factors within the experimental environment, such as temperature fluctuations or changes in media composition due to cellular metabolism, can decrease the compound's solubility.[3]
Troubleshooting Workflow:
-
Determine the Thermodynamic Solubility: The initial clear appearance might represent a kinetically soluble state, not a thermodynamically stable one. It is crucial to determine the maximum equilibrium solubility of your compound under the exact assay conditions.
-
Environmental Factors to Consider:
-
Temperature Fluctuations: Repeatedly removing culture vessels from a stable incubator environment can cause temperature cycling, which may affect the compound's solubility. Minimize the time that culture vessels are outside the incubator.[3]
-
pH Shifts in Cell Culture: Cellular metabolism can produce acidic byproducts, leading to a decrease in the pH of the culture medium.[4] For imidazo[1,2-a]pyrazine derivatives, which are often basic, a drop in pH could either increase or, depending on the specific pKa, potentially decrease solubility if it leads to the formation of a less soluble salt. Monitor the pH of your culture medium, especially in long-term or high-density cultures.
-
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[3] Ensure proper humidification of the incubator and consider using low-evaporation plates or sealing plates with gas-permeable membranes.
-
Interaction with Media Components: Components in complex media, such as salts and proteins (e.g., in Fetal Bovine Serum - FBS), can interact with your compound. While serum proteins like albumin can sometimes aid in solubilization by binding to the compound, they can also lead to the formation of insoluble protein-compound complexes.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of a novel imidazo[1,2-a]pyrazine derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds, including imidazo[1,2-a]pyrazine derivatives.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules. Always use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[4]
Q2: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A2: A practical way to determine the maximum soluble concentration is to perform a simple solubility test.[3]
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a High-Concentration Stock Solution: Dissolve your imidazo[1,2-a]pyrazine derivative in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or brief sonication.[11]
-
Create a Dilution Series: Prepare a series of dilutions of the stock solution in your cell culture medium or assay buffer (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).[3]
-
Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness or visible particles).[3]
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.[11]
-
Final Observation: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[3]
Q3: Can I use pH modification to improve the solubility of my imidazo[1,2-a]pyrazine derivative?
A3: Yes, pH modification can be a very effective strategy. The imidazo[1,2-a]pyrazine ring system has basic nitrogen atoms. By lowering the pH of the solution, these nitrogens can become protonated, forming a more soluble salt. However, you must ensure that the adjusted pH is compatible with your biological assay and does not affect cell viability or enzyme activity.
Q4: Are there any formulation strategies I can use for in vivo studies with poorly soluble imidazo[1,2-a]pyrazine derivatives?
A4: For in vivo studies, several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[12]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[13]
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can enhance its dissolution rate.[14]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[7]
Part 3: Visualization & Data Presentation
Diagrams
Caption: A logical workflow for troubleshooting immediate compound precipitation.
Caption: Key factors influencing the solubility of imidazo[1,2-a]pyrazine derivatives.
Data Tables
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Properties | Common Use | Considerations |
| DMSO | Polar aprotic | High-concentration stock solutions | Can be toxic to cells at >0.5-1% v/v.[5] Use anhydrous grade. |
| Ethanol | Polar protic | Co-solvent in formulations | Can affect enzyme activity and cell membranes. |
| PEG 400 | Non-ionic liquid polymer | Co-solvent for in vivo formulations | High viscosity. Generally low toxicity. |
Table 2: Overview of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Limitations |
| pH Adjustment | Increases ionization of the compound, forming a more soluble salt.[6] | Simple and effective for ionizable compounds. | Requires the assay to be compatible with the adjusted pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[7] | Can significantly increase solubility. | May cause toxicity or affect assay performance at high concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic compound within its lipophilic core.[9] | Low toxicity, effective for a range of compounds. | Can be expensive; may alter the free concentration of the compound. |
| Solid Dispersions | Disperses the compound in a hydrophilic carrier, increasing the surface area and dissolution rate.[14] | Can significantly improve bioavailability for oral administration. | Requires specialized manufacturing processes. |
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. benchchem.com [benchchem.com]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthesis is efficient, reproducible, and scalable.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] Its successful synthesis on a larger scale is often a critical step in the drug discovery and development pipeline. This guide provides a structured approach to identifying and resolving common issues you may face.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound, typically prepared via the condensation of 2-aminopyrazine with ethyl bromopyruvate.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction yield for this compound is consistently low (<40%) and varies significantly between batches. How can I improve the yield and reproducibility?
Answer:
Low and inconsistent yields are often multifactorial, stemming from issues with reagents, reaction conditions, or work-up procedures. Let's break down the potential causes and solutions.
Causality and Experimental Choices:
The primary reaction is a cyclocondensation between 2-aminopyrazine and ethyl bromopyruvate. The reaction proceeds through an initial N-alkylation of the pyrazine ring followed by an intramolecular cyclization and dehydration.[3] Competing side reactions and incomplete conversion are common culprits for low yields.
Step-by-Step Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
2-Aminopyrazine: Ensure the purity of your 2-aminopyrazine. Impurities can interfere with the reaction. If necessary, purify it by recrystallization or sublimation. While 2-aminopyrazine can be prepared from 2-chloropyrazine and ammonia, it's crucial to ensure the starting material is free of residual halides.[4]
-
Ethyl Bromopyruvate: This reagent is a lachrymator and can degrade upon storage, especially in the presence of moisture, leading to the formation of pyruvic acid and HBr. Use freshly distilled or recently purchased ethyl bromopyruvate.[5][6] Confirm its purity by ¹H NMR before use. A slight excess (1.1-1.3 equivalents) of ethyl bromopyruvate can sometimes drive the reaction to completion, but a large excess can lead to byproduct formation.[7]
-
Solvent: The choice of solvent is critical. Anhydrous ethanol is a common choice as it facilitates the dissolution of the starting materials and the subsequent cyclization upon heating.[7][8] Other solvents like dimethoxyethane (DME) have also been reported.[7] Ensure your solvent is dry, as water can hydrolyze the ethyl bromopyruvate.
-
-
Reaction Conditions Optimization:
-
Temperature Profile: The initial N-alkylation is often performed at room temperature, followed by heating to reflux to promote cyclization.[7] Insufficient heating can lead to incomplete cyclization, leaving the intermediate salt in the reaction mixture. Conversely, excessive heat or prolonged reaction times can lead to decomposition and the formation of dark, tarry byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Base: The reaction is often carried out in the presence of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction.[8] This prevents the protonation of the 2-aminopyrazine, which would render it non-nucleophilic. The base should be added after the initial alkylation step or concurrently.
-
-
Work-up and Purification:
-
Quenching: Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and facilitate the extraction of the product.[7][8]
-
Extraction: Use a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate for extraction. Multiple extractions will ensure complete recovery of the product.
-
Purification: The crude product is often purified by silica gel column chromatography.[7] A gradient elution system, for example, dichloromethane/methanol, can effectively separate the product from impurities.[7]
-
Data Summary: Reaction Condition Comparison
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Ethyl Bromopyruvate | Old, unpurified | Freshly distilled, 1.2 eq. | Purity and stoichiometry are critical for high conversion. |
| Solvent | Technical grade ethanol | Anhydrous ethanol | Prevents hydrolysis of the ester and starting material. |
| Temperature | Room temp, 2h | Room temp, 2.5h then reflux 2h | Ensures both alkylation and cyclization go to completion.[7] |
| Base | None | NaHCO₃ (added after alkylation) | Neutralizes HBr, preventing starting material deactivation. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts
Question: My final product is contaminated with several byproducts that are difficult to separate by column chromatography. What are these byproducts and how can I prevent their formation?
Answer:
Byproduct formation is a common challenge in the synthesis of imidazo[1,2-a]pyrazines, often arising from the reactivity of the starting materials and intermediates.
Plausible Byproducts and Their Origin:
-
Dimerization/Polymerization: Ethyl bromopyruvate can self-condense under basic conditions. Similarly, the product itself can undergo further reactions if the conditions are too harsh.
-
Regioisomers: While the reaction of 2-aminopyrazine with α-haloketones generally proceeds with high regioselectivity to form the imidazo[1,2-a]pyrazine, the formation of other isomers is possible, though less common.[9]
-
Hydrolysis Products: If water is present, ethyl bromopyruvate can hydrolyze to bromopyruvic acid, and the final ester product can hydrolyze to the corresponding carboxylic acid.
Prevention and Mitigation Strategies:
-
Control of Stoichiometry: Use only a slight excess of ethyl bromopyruvate (around 1.1 to 1.2 equivalents) to minimize self-condensation.
-
Temperature Management: Avoid excessively high temperatures or prolonged heating. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Order of Addition: Adding the ethyl bromopyruvate dropwise to the solution of 2-aminopyrazine at room temperature can help to control the initial exothermic reaction and minimize side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: Can this reaction be performed as a one-pot synthesis?
A1: Yes, the synthesis of this compound is typically performed as a one-pot reaction where the initial alkylation and subsequent cyclization occur in the same reaction vessel.[7] However, for some complex substrates or on a very large scale, a two-step process with isolation of the intermediate salt may provide better control and higher purity.
Q2: Are there alternative, more scalable synthetic routes?
A2: For the broader class of 3-aminoimidazo[1,2-a]pyrazines, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a highly efficient and scalable alternative.[10][11] This reaction combines an aminopyrazine, an aldehyde, and an isocyanide in a single step. For the specific synthesis of this compound, the condensation with ethyl bromopyruvate remains a common and direct method. Other methods for synthesizing the imidazo[1,2-a]pyrazine core include iodine-catalyzed three-component reactions.[1][12]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Ethyl bromopyruvate is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]
-
The reaction may be exothermic, especially during the initial addition of ethyl bromopyruvate. Ensure adequate cooling and control of the addition rate.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[13][14]
Q4: My final product is a dark oil instead of the reported light yellow solid. What could be the cause?
A4: The formation of a dark oil or tar often indicates product decomposition or the presence of polymeric byproducts. This can be caused by:
-
Excessive heat: Overheating the reaction mixture can lead to degradation.
-
Prolonged reaction time: Heating for too long after the reaction is complete can cause decomposition.
-
Impurities in starting materials: Certain impurities can catalyze side reactions leading to colored products.
-
Air oxidation: The reaction may be sensitive to air, and performing it under an inert atmosphere can help.
To obtain a solid product, ensure your purification by column chromatography is effective. If the product is still an oil, try triturating it with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce crystallization.
Reaction Pathway Visualization
Caption: General reaction pathway for the synthesis.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 5. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 7. This compound CAS#: 77112-52-8 [chemicalbook.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. This compound | 77112-52-8 | Benchchem [benchchem.com]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. CAS#:77112-52-8 | this compound | Chemsrc [chemsrc.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
"preventing byproduct formation in the cyclization step of imidazo[1,2-a]pyrazine synthesis"
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
A Guide to Preventing Byproduct Formation in the Cyclization Step
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during the cyclization step of imidazo[1,2-a]pyrazine synthesis, with a particular focus on preventing the formation of unwanted byproducts.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these molecules, however, is not without its challenges. The cyclization step, in particular, can be prone to side reactions that lead to the formation of byproducts, reducing the yield and purity of the desired product. This guide will provide a comprehensive overview of the common issues, their underlying causes, and practical solutions to overcome them.
Understanding the Core Chemistry: The Cyclization Step
The most common and versatile methods for synthesizing imidazo[1,2-a]pyrazines involve the condensation of a 2-aminopyrazine derivative with a suitable carbonyl compound or a multicomponent reaction such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] Understanding the mechanism of these reactions is crucial for troubleshooting and preventing byproduct formation.
The Classical Condensation Reaction
In the classical approach, a 2-aminopyrazine reacts with an α-haloketone. The reaction proceeds through a nucleophilic substitution, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
Troubleshooting Guide: A Deeper Dive into Byproduct Formation
This section addresses specific issues that you may encounter during the synthesis of imidazo[1,2-a]pyrazines, with a focus on the cyclization step. Each problem is presented in a question-and-answer format, providing a clear and actionable guide to resolving the issue.
Question 1: I am observing a significant amount of unreacted 2-aminopyrazine in my reaction mixture. What could be the cause and how can I improve the conversion?
Plausible Causes:
-
Insufficient activation of the carbonyl group: In the condensation with α-haloketones, the electrophilicity of the carbonyl carbon is crucial for the initial nucleophilic attack by the 2-aminopyrazine.
-
Low reaction temperature or insufficient reaction time: The cyclization step may require a certain activation energy that is not being met.
-
Steric hindrance: Bulky substituents on either the 2-aminopyrazine or the carbonyl compound can hinder the reaction.[1]
-
Inappropriate solvent: The polarity of the solvent can significantly influence the reaction rate.
Recommended Actions:
-
For α-haloketone condensations:
-
Increase the reaction temperature: Refluxing in a suitable solvent like ethanol or isopropanol is often effective.
-
Use a base: A non-nucleophilic base, such as sodium bicarbonate or triethylamine, can facilitate the reaction by neutralizing the hydrogen halide formed during the reaction.
-
-
For GBB reactions:
-
Add a Lewis acid catalyst: Scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid can activate the aldehyde component.[4]
-
Optimize the solvent: While methanol or ethanol are commonly used, for less reactive substrates, a higher boiling point solvent like toluene might be necessary.[3]
-
Experimental Protocol: Optimization of a GBB Reaction
-
To a solution of the 2-aminopyrazine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous methanol (0.5 M), add the isocyanide (1.2 equiv).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature to reflux.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
Question 2: I have isolated a byproduct with a mass corresponding to a dimer of my 2-aminopyrazine starting material. How can I prevent this?
Plausible Causes:
-
Acid-catalyzed self-condensation: Under strongly acidic conditions, 2-aminopyrazines can undergo self-condensation or dimerization.[5]
-
Photochemical dimerization: Exposure of 2-aminopyridines (a related class of compounds) to UV light has been shown to induce dimerization.[6] While less common for pyrazines, it is a possibility.
Recommended Actions:
-
Control the acidity: If using an acid catalyst, ensure that the concentration is optimized. A lower concentration or a weaker acid might be sufficient to promote the desired reaction without causing dimerization.
-
Protect the reaction from light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
-
Modify the reaction sequence: In some cases, it may be possible to pre-form an intermediate under neutral or basic conditions before proceeding with the acid-catalyzed cyclization.
Question 3: My isocyanide seems to be decomposing during the GBB reaction, leading to a complex mixture of byproducts. What is happening and how can I avoid it?
Plausible Causes:
-
Hydrolysis of the isocyanide: Isocyanides are susceptible to hydrolysis, especially in the presence of acid and water, to form the corresponding formamide. This is a common side reaction in multicomponent reactions.[7][8]
Recommended Actions:
-
Use anhydrous solvents and reagents: Ensure that your solvent is dry and that your starting materials are free of moisture.
-
Perform the reaction under an inert atmosphere: Using an atmosphere of nitrogen or argon can help to exclude moisture from the reaction.
-
Add the isocyanide slowly: Adding the isocyanide dropwise to the reaction mixture can help to minimize its concentration at any given time, reducing the likelihood of hydrolysis.
-
Optimize the acid catalyst: Use the minimum amount of acid catalyst required to promote the reaction.
Data Presentation: Common Byproducts in Imidazo[1,2-a]pyrazine Synthesis
| Byproduct | Plausible Cause | Key Spectroscopic Features | Prevention Strategy |
| Dimer of 2-aminopyrazine | Acid-catalyzed self-condensation | Mass corresponding to 2x the mass of the starting amine | Control acidity, protect from light |
| Formamide derivative | Hydrolysis of the isocyanide | Presence of a formyl proton in ¹H NMR (around 8 ppm) | Use anhydrous conditions, slow addition of isocyanide |
| Uncyclized intermediate | Incomplete cyclization | Presence of both amine and carbonyl signals in IR and NMR | Increase temperature, add a dehydrating agent |
| Regioisomers | Ambident nucleophilicity of 2-aminopyrazine | Different chemical shifts for the pyrazine protons in ¹H NMR | Use of substituted 2-aminopyrazines to direct cyclization |
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in the Groebke-Blackburn-Bienaymé reaction?
A Lewis acid, such as Sc(OTf)₃ or Yb(OTf)₃, activates the aldehyde component towards nucleophilic attack by the 2-aminopyrazine, thus accelerating the formation of the imine intermediate.[4]
Q2: Can I use a Brønsted acid instead of a Lewis acid?
Yes, Brønsted acids like p-toluenesulfonic acid or trifluoroacetic acid can also be used to catalyze the GBB reaction.[4] The choice of acid may depend on the specific substrates and should be optimized.
Q3: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials, the formamide byproduct from isocyanide hydrolysis, and uncyclized intermediates. Purification can often be achieved by column chromatography on silica gel. In some cases, recrystallization or salt formation can be effective.[3]
Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
The regioselectivity of the cyclization can be influenced by the substitution pattern on the 2-aminopyrazine ring. Electron-donating or withdrawing groups can direct the cyclization to a specific nitrogen atom.[9][10]
Visualizing the Process
Diagram 1: The Groebke-Blackburn-Bienaymé Reaction Mechanism
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"stability of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate under different storage conditions"
Welcome to the technical support guide for Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound under various storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway of concern for this compound is hydrolysis of the ethyl ester group.[1][2][3] This reaction is catalyzed by the presence of water and can be accelerated by both acidic and alkaline conditions, leading to the formation of imidazo[1,2-a]pyrazine-2-carboxylic acid and ethanol.[1][4] While the imidazo[1,2-a]pyrazine core is generally stable, prolonged exposure to harsh conditions, such as strong oxidizing agents or high-intensity UV radiation, could potentially lead to oxidative degradation or photodecomposition.[5]
The hydrolysis mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. In acidic conditions, the reaction is reversible and catalyzed by protons.[1][3] Under alkaline conditions, the hydrolysis is effectively irreversible, as the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol.[1][3] This process is also known as saponification.[2][3]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. Several suppliers recommend room temperature storage for the solid material. The key is to minimize exposure to atmospheric moisture to prevent hydrolysis. Using a desiccator for storage is a highly recommended practice.
Q3: I need to prepare a stock solution of this compound. What is the recommended solvent and what are the storage guidelines?
A3: The choice of solvent is critical for the stability of this compound in solution.
-
Recommended Solvents: Aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are preferred for preparing stock solutions.
-
Solvents to Avoid: Protic solvents, especially water and alcohols like methanol or ethanol, should be avoided for long-term storage as they can participate in or facilitate hydrolysis. If aqueous buffers are required for an experiment, fresh solutions should be prepared from a concentrated stock in an aprotic solvent immediately before use.
-
Storage of Stock Solutions: Stock solutions in anhydrous aprotic solvents should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce condensation upon removal from the freezer. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction.
Q4: How can I assess the stability of my sample of this compound?
A4: A well-designed stability study is crucial. The most common and effective analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[6]
A typical stability-indicating HPLC method would involve:
-
Method Development: Develop a reversed-phase HPLC method that can separate the parent compound from its potential degradation products, primarily the corresponding carboxylic acid.
-
Forced Degradation Studies: To validate the method's ability to detect degradation, subject the compound to forced degradation under various stress conditions (e.g., acid, base, heat, light, oxidation). This will help in identifying the degradation products and confirming that the analytical method can resolve them from the parent peak.
-
Stability Protocol: Store aliquots of the compound under different conditions (e.g., 40°C/75% RH, 25°C/60% RH, 5°C, and protected from light) and analyze them at predetermined time points (e.g., 0, 1, 3, 6 months).
Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of unknown degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for structural changes over time.[6]
Troubleshooting Guide
Issue: I am observing a new, more polar peak in my HPLC analysis of an aged sample.
-
Probable Cause: This is a classic sign of hydrolysis. The carboxylic acid degradant is significantly more polar than the parent ester and will therefore have a shorter retention time on a standard reversed-phase HPLC column.
-
Verification:
-
Co-injection: If a standard of the suspected carboxylic acid degradant is available, co-inject it with your aged sample. If the new peak increases in size, it confirms its identity.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the mass of the new peak. The mass should correspond to that of imidazo[1,2-a]pyrazine-2-carboxylic acid.
-
-
Solution:
-
Review your storage conditions. Ensure the compound is stored in a desiccated environment and protected from moisture.
-
If working with solutions, ensure you are using anhydrous solvents and storing them properly at low temperatures. Prepare fresh aqueous solutions for each experiment.
-
Issue: My compound has changed color (e.g., turned yellow or brown) upon storage.
-
Probable Cause: Color change often indicates the formation of minor degradation products, potentially from oxidation or photodegradation, especially if the compound has been exposed to light or air for extended periods. While the imidazo[1,2-a]pyrazine ring system is relatively stable, trace impurities or specific storage atmospheres could catalyze these reactions.[7]
-
Verification:
-
HPLC Analysis: Use a photodiode array (PDA) detector during HPLC analysis to examine the UV-Vis spectrum of the parent peak and any impurity peaks. A change in the spectral properties can indicate a structural modification.
-
Purity Assessment: Quantify the level of impurities. A significant increase in total impurities alongside the color change confirms degradation.
-
-
Solution:
-
Store the compound in an amber vial or otherwise protect it from light.
-
Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term reference standards.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using a developed HPLC-UV method.
Protocol 2: Long-Term Stability Study Setup
1. Sample Packaging:
-
Weigh 5-10 mg of solid this compound into multiple amber glass vials.
-
For each storage condition, prepare enough vials to cover all time points.
2. Storage Conditions:
-
ICH Standard:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Refrigerated: 5°C
-
Frozen: -20°C
3. Time Points:
-
Pull vials for analysis at T=0, 1, 3, 6, 9, 12, 18, and 24 months.
4. Analysis:
-
At each time point, dissolve the contents of one vial in a known volume of solvent.
-
Analyze by a validated stability-indicating HPLC method.
-
Record the purity of the main peak and the percentage of any degradation products.
Data Presentation
Table 1: Representative Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity (%) | Major Degradant (%) (Imidazo[1,2-a]pyrazine-2-carboxylic acid) | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | <0.05 | White Powder |
| 6 Months | 99.5 | 0.3 | White Powder | |
| 12 Months | 99.1 | 0.7 | White Powder | |
| 40°C / 75% RH | 0 Months | 99.8 | <0.05 | White Powder |
| 3 Months | 98.2 | 1.5 | Off-white Powder | |
| 6 Months | 96.5 | 3.2 | Slight yellow tint | |
| 5°C | 12 Months | >99.7 | <0.05 | White Powder |
| -20°C | 12 Months | >99.7 | <0.05 | White Powder |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visual Workflow
Stability Testing Workflow
Caption: Workflow for a comprehensive stability study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CAS#:77112-52-8 | this compound | Chemsrc [chemsrc.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for the characterization of imidazo[1,2-a]pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and analysis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the routine characterization of imidazo[1,2-a]pyrazine derivatives.
Q1: What are the typical proton (¹H) NMR chemical shifts for the imidazo[1,2-a]pyrazine core?
A1: The proton NMR spectrum of the unsubstituted imidazo[1,2-a]pyrazine core displays characteristic signals in the aromatic region. While exact shifts are substituent-dependent, the following provides a general reference range. For instance, in one synthesized derivative, the aromatic pyrazine protons were observed as a singlet at δ 9.03 ppm and doublets between δ 8.32–8.30 ppm.[1] Another example showed three distinct signals for the pyrazine protons: a doublet at 7.82 ppm, a doublet of doublets at 8.37 ppm, and a doublet at 8.86 ppm.[2]
| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity |
| H-2 | δ 7.5 - 8.0 | Singlet |
| H-3 | δ 7.2 - 7.8 | Singlet |
| H-5 | δ 8.0 - 8.5 | Doublet or Doublet of Doublets |
| H-6 | δ 7.8 - 8.3 | Doublet or Doublet of Doublets |
| H-8 | δ 8.5 - 9.1 | Doublet or Singlet |
Note: These are approximate ranges and can shift significantly based on the electronic nature of the substituents.
Q2: How can I confirm the successful synthesis of my imidazo[1,2-a]pyrazine derivative by mass spectrometry?
A2: High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of your synthesized compound. For example, a synthesized imidazo[1,2-a]pyrazine was subjected to ESI-HRMS to identify its mass, with the calculated mass for C₁₆H₁₇N₅O₂ being 312.1460 and the found mass being 312.1465 (M+H)⁺.[1] Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns.
Q3: My purification by column chromatography is proving difficult. Are there any general tips?
A3: Imidazo[1,2-a]pyrazines can be moderately polar and may exhibit tailing on silica gel due to the basicity of the nitrogen atoms. Here are a few suggestions:
-
Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is commonly used.
-
Tailing Reduction: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase chromatography for particularly challenging separations. In some cases, product precipitation from the reaction mixture can simplify purification to a simple filtration.[3]
Q4: Are there any known stability issues with the imidazo[1,2-a]pyrazine core?
A4: While generally stable, the imidazo[1,2-a]pyrazine ring system can be susceptible to degradation under certain conditions. The stability of related nitrogen-containing heterocycles can be affected by pH, light, and strong oxidizing or reducing agents. It is advisable to store compounds in a cool, dark, and dry place. For solutions, using aprotic solvents and avoiding prolonged exposure to acidic or basic aqueous conditions is recommended, especially if your compound has sensitive functional groups.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues you may encounter during the characterization of imidazo[1,2-a]pyrazine compounds.
Guide 1: Distinguishing Between 2- and 3-Substituted Regioisomers by NMR
A significant pitfall in the synthesis of substituted imidazo[1,2-a]pyrazines is the potential formation of regioisomers, particularly when the substitution pattern on the pyrazine ring allows for it. Distinguishing between 2- and 3-substituted isomers is critical for correct structure elucidation.
The Challenge: Standard 1D ¹H and ¹³C NMR spectra may not be sufficient to unambiguously assign the position of a substituent.
The Solution: 2D NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for this purpose.[4]
Step-by-Step Protocol for Regioisomer Assignment using HMBC:
-
Acquire High-Quality Spectra: Obtain high-resolution 1D ¹H, 1D ¹³C, and 2D HMBC spectra for your purified compound.
-
Assign Key Protons: Identify and assign the chemical shifts of the protons on the imidazo[1,2-a]pyrazine core. The protons at positions 2, 3, and 5 are particularly important for this analysis.
-
Analyze HMBC Correlations:
-
For a 2-substituted isomer: Look for a correlation between the proton at position 3 (H-3) and the carbon at position 5 (C-5). This three-bond coupling is a key indicator of this substitution pattern.[4]
-
For a 3-substituted isomer: You will not observe a correlation between a proton at position 2 (H-2) and the carbon at position 5 (C-5), as these are four bonds apart.[4]
-
-
Confirm with NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide additional confirmation. For a 2-substituted isomer with a substituent at C-2, you may observe a through-space correlation between the protons of the substituent and the proton at H-3.
Workflow for Regioisomer Determination:
Caption: Decision workflow for regioisomer determination using HMBC.
Guide 2: Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of imidazo[1,2-a]pyrazine compounds. However, their basic nature can lead to chromatographic issues.
Common Problems and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic nitrogen atoms of the analyte and acidic silanol groups on the column stationary phase.- Column overload. | - Use a buffered mobile phase: Maintain a pH between 3 and 7 to ensure consistent ionization of the analyte and silanol groups.- Add a basic modifier: Incorporate 0.1% triethylamine or diethylamine into the mobile phase to compete for active sites on the stationary phase.- Use an end-capped column: Modern, highly end-capped columns have fewer free silanol groups.- Reduce sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize mobile phase: Adjust the organic modifier (acetonitrile or methanol) percentage. A gradient elution may be necessary for complex mixtures.- Change mobile phase pH: This can alter the retention and selectivity of ionizable compounds.- Replace the column: If the column has been used extensively, its performance may be compromised. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Lack of column equilibration.- Temperature fluctuations. | - Prepare fresh mobile phase daily. - Ensure the column is fully equilibrated with the mobile phase before injecting the sample.- Use a column oven to maintain a constant temperature. |
HPLC Troubleshooting Workflow:
Caption: Troubleshooting common HPLC issues for imidazo[1,2-a]pyrazines.
Guide 3: Interpreting Mass Spectrometry Fragmentation
Understanding the fragmentation patterns of your imidazo[1,2-a]pyrazine derivatives in MS/MS experiments can provide valuable structural confirmation.
General Fragmentation Pathways:
The imidazo[1,2-a]pyrazine core is relatively stable. Fragmentation often initiates at the substituents. Common fragmentation patterns for related heterocyclic systems include the loss of small molecules or radicals from the side chains. For example, in related pyrimidine structures, fragmentation of the thiazole ring was observed to occur before the fragmentation of the more stable pyrimidine ring.[5]
Example Fragmentation Data:
| Parent Compound Structure | Key Fragment Ions (m/z) | Interpretation |
| 3-phenoxy imidazo[1,2-a]pyridines (a related scaffold) | [M+H - phenoxy radical]+[M+H - phenoxy radical - CO]+ | Homolytic cleavage of the C-O bond is a characteristic fragmentation. The subsequent loss of CO is diagnostic for the imidazo[1,2-a]pyridine scaffold.[4] |
| Thiazolo[3,2-a]pyrimidines | Fragments from the elimination of side functional groups followed by fragmentation of the pyrimidine ring. | The pyrimidine ring is more stable than the fused thiazole ring.[5] |
Troubleshooting Unexpected Mass Spectra:
-
Unexpected M+H ion: Check for the presence of common adducts (e.g., [M+Na]⁺, [M+K]⁺). If the mass is significantly different, consider the possibility of an unexpected side reaction during synthesis or sample degradation.
-
No Fragmentation: Increase the collision energy in your MS/MS experiment. The stability of the heterocyclic core may require higher energy for fragmentation.
III. References
-
Ye, N., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. --INVALID-LINK--
-
Perumal, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 36439-36454. --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. --INVALID-LINK--
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. --INVALID-LINK--
-
University College London. (2017). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. --INVALID-LINK--
-
Le-Hegarat, F., et al. (1985). Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. Journal of Medicinal Chemistry, 28(3), 337-344. --INVALID-LINK--
-
Barrow, D., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(21), 6044-6057. --INVALID-LINK--
-
Singh, V., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 10(4), 478-484. --INVALID-LINK--
-
Perumal, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 36439-36454. --INVALID-LINK--
-
Paul, K., & Singh, V. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(32), 6908-6920. --INVALID-LINK--
-
Al-Tel, T. H. (2010). NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry, 48(6), 500-503. --INVALID-LINK--
-
Gelin, S., & Dolmazon, R. (1983). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. Journal of Heterocyclic Chemistry, 20(3), 543-547. --INVALID-LINK--
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(11), e49923. --INVALID-LINK--
-
ChemicalBook. (n.d.). IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
El-Kashef, H. S. (2000). Imidazo[1,2-a]pyrazines. Progress in Heterocyclic Chemistry, 12, 1-25. --INVALID-LINK--
-
Perumal, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 36439-36454. --INVALID-LINK--
-
Perumal, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 36439-36454. --INVALID-LINK--
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem. --INVALID-LINK--
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. --INVALID-LINK--
-
Adib, M., et al. (2012). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Journal of the Brazilian Chemical Society, 23(1), 163-169. --INVALID-LINK--
-
Sakai, N., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. --INVALID-LINK--
-
Garlich, J. R., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. --INVALID-LINK--
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to In Vivo Validation of Ethyl Imidazo[1,2-a]pyrazine-2-Carboxylate Derivatives as Anticancer Agents
This guide provides a comprehensive framework for the in vivo validation and comparative analysis of novel anticancer candidates based on the ethyl imidazo[1,2-a]pyrazine-2-carboxylate scaffold. It is designed for researchers, drug development professionals, and scientists engaged in preclinical oncology research. Here, we move beyond theoretical efficacy to the practical application and rigorous assessment of these promising derivatives in established animal models, comparing their performance against current standards of care.
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Its structural similarity to biologically important purines and other frameworks has spurred extensive investigation, revealing potent antiproliferative, apoptotic, and phosphodiesterase (PDE) inhibitory effects across various studies.[2] Recent research has specifically highlighted the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of critical cellular processes like tubulin polymerization, a validated target for many successful chemotherapeutics.[3]
While in vitro assays using cancer cell lines are essential for initial screening and mechanism-of-action studies, they cannot replicate the complex microenvironment of a living organism.[4] Therefore, in vivo validation using animal models is the indispensable next step to evaluate true therapeutic potential, assessing not only efficacy but also toxicity, pharmacokinetics, and overall physiological response.[5] This guide details the critical methodologies for conducting these studies, using a comparative approach to benchmark novel derivatives against established treatments.
Unraveling the Mechanism: How Imidazo[1,2-a]pyrazines Target Cancer
Understanding the mechanism of action is crucial for designing effective in vivo experiments and interpreting their results. Studies on imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds have revealed several key anticancer pathways.
-
Tubulin Polymerization Inhibition : Several derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics. This leads to a halt in the cell cycle at the G2/M phase, preventing mitosis and ultimately triggering cell death.[3]
-
Induction of Apoptosis : A primary outcome of cell cycle arrest is the initiation of apoptosis, or programmed cell death. Mechanistic studies show that potent derivatives can induce apoptosis through both extrinsic and intrinsic pathways, evidenced by the activation of caspases (e.g., caspase-7, caspase-8) and the cleavage of Poly (ADP-ribose) polymerase (PARP).[6]
-
Modulation of Key Signaling Pathways : These compounds have been observed to down-regulate pro-survival signaling pathways, such as the PI3K/Akt pathway, while up-regulating tumor suppressor proteins like p53 and p21.[6]
The interplay of these mechanisms contributes to the potent anticancer effects observed in vitro. The primary goal of in vivo testing is to confirm that these cellular effects translate into meaningful tumor regression in a complex biological system.
References
- 1. This compound | 77112-52-8 | Benchchem [benchchem.com]
- 2. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate analogs"
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate Analogs for Drug Discovery Professionals
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] As a structural analog of the well-known imidazo[1,2-a]pyridine core, which is present in several marketed drugs, the imidazo[1,2-a]pyrazine framework serves as a valuable template for the design of novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and cardiotonic activities.[2][3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs. We will delve into how specific structural modifications on the imidazo[1,2-a]pyrazine core influence their biological potency and selectivity, supported by experimental data. Furthermore, we will provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in the field.
Comparative SAR Analysis of Imidazo[1,2-a]pyrazine Analogs
The biological activity of imidazo[1,2-a]pyrazine derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The ethyl-2-carboxylate group is a common feature in many analogs, and its modification or the introduction of other functionalities can significantly impact the pharmacological profile.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyrazine analogs as anticancer agents.[4][5] The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, and key SAR trends have emerged.
Table 1: Comparison of Anticancer Activity of Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R2 Substituent | R3 Substituent | R6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -C(O)OEt | -H | -H | MCF-7 | >100 | [5] |
| 1b | -C(O)OEt | -Br | -H | MCF-7 | 58.2 | [5] |
| 1c | -C(O)OEt | -Ph | -H | MCF-7 | 25.1 | [5] |
| 2a | -Ph | -H | -H | HepG2 | 45.3 | [4] |
| 2b | -Ph(4-NO2) | -H | -H | HepG2 | 13 | [4] |
| 3a | -pyridin-4-yl | -benzyl | -H | MCF7 | 6.66 | [6] |
| 3b | -pyridin-4-yl | -cyclohexyl | -H | HCT116 | 8.34 | [6] |
From the data, we can deduce several key SAR insights:
-
Substitution at the C3 position: Introduction of a bromine or a phenyl group at the C3 position (compounds 1b and 1c ) significantly enhances the cytotoxic activity against MCF-7 cells compared to the unsubstituted analog (1a ).[5]
-
Substitution at the C2 position: A phenyl group at the C2 position imparts moderate anticancer activity (2a ). The introduction of an electron-withdrawing nitro group at the para position of the phenyl ring (2b ) leads to a notable increase in potency against HepG2 cells.[4]
-
Combined substitutions at C2 and C3: The presence of a pyridin-4-yl group at the C2 position and a benzyl or cyclohexyl group at the C3 position (compounds 3a and 3b ) results in potent anticancer activity across multiple cell lines.[6]
Antiviral Activity
Imidazo[1,2-a]pyrazine derivatives have also shown promise as antiviral agents, particularly against influenza viruses and human coronavirus.[6][7]
Table 2: Comparison of Antiviral Activity of Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R2 Substituent | R3 Substituent | Virus | IC50 (µM) | Reference |
| A4 | Aryl group | Amine derivative | Influenza A (H1N1) | 0.98 (EC50) | [7] |
| 3b | -pyridin-4-yl | -cyclohexyl | Human Coronavirus 229E | 56.96 | [6] |
Key SAR observations for antiviral activity include:
-
The imidazo[1,2-a]pyrazine derivative A4 has demonstrated potent and broad-spectrum anti-influenza activity by targeting the viral nucleoprotein.[7]
-
Compound 3b , which also exhibits anticancer properties, shows moderate activity against human coronavirus 229E, suggesting a potential for dual-target agents.[6]
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for the synthesis of a representative imidazo[1,2-a]pyrazine analog and for assessing its anticancer activity.
Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate
This protocol describes a common method for introducing a bromine atom at the C3 position, a modification shown to enhance biological activity.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) (1.1 mmol) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing SAR and Experimental Workflows
Graphical representations are invaluable for understanding complex relationships and processes in drug discovery.
Caption: A general workflow for structure-activity relationship (SAR) studies.
Caption: A representative synthetic scheme for an imidazo[1,2-a]pyrazine analog.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 77112-52-8 | Benchchem [benchchem.com]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus | MDPI [mdpi.com]
- 7. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Design: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores have emerged as versatile frameworks, underpinning the development of numerous therapeutic agents. This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental data and field-proven insights to inform rational drug design and development.
Structural and Physicochemical Properties: A Tale of Two Cores
At first glance, the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds appear structurally similar, both featuring a fused imidazole ring. However, the replacement of a carbon atom with a nitrogen atom in the six-membered ring of the imidazo[1,2-a]pyrazine imparts distinct physicochemical properties that can be strategically exploited in drug design.
The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several commercially available drugs, including Zolpidem and Olprinone[1][2]. This established track record provides a wealth of data on its favorable drug-like properties. The imidazo[1,2-a]pyrazine system, while less prevalent in marketed drugs, is gaining significant attention as a bioisosteric replacement for other heterocycles, offering a unique modulation of physicochemical and pharmacological properties[3].
Table 1: Comparative Physicochemical Properties of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Property | Imidazo[1,2-a]pyrazine Derivative | Imidazo[1,2-a]pyridine Derivative | Rationale for Difference |
| Molecular Weight | Generally lower for analogous structures | Slightly higher for analogous structures | Replacement of CH with N |
| logP | Generally lower (more hydrophilic) | Generally higher (more lipophilic) | The additional nitrogen atom in the pyrazine ring increases polarity and hydrogen bond accepting potential. |
| pKa | Generally lower (less basic) | Generally higher (more basic) | The electron-withdrawing nature of the additional nitrogen atom in the pyrazine ring reduces the basicity of the imidazole nitrogen. |
| Polar Surface Area (PSA) | Generally higher | Generally lower | The additional nitrogen atom contributes to the overall polar surface area. |
| Solubility | Generally higher | Generally lower | Increased polarity and hydrogen bonding capacity of the pyrazine ring often leads to improved aqueous solubility. |
| Dipole Moment | Generally higher | Generally lower | The asymmetric distribution of electron density due to the additional nitrogen atom results in a larger dipole moment. |
The differences in these fundamental properties have significant implications for drug development. The increased polarity and lower logP of the imidazo[1,2-a]pyrazine scaffold can be advantageous for improving aqueous solubility and reducing off-target effects related to high lipophilicity. Conversely, the higher basicity of the imidazo[1,2-a]pyridine core may be beneficial for specific target interactions.
A Comparative Look at Synthetic Strategies
The accessibility of a scaffold through efficient and versatile synthetic routes is a key consideration in any drug discovery campaign. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds can be synthesized through various methods, with multicomponent reactions (MCRs) offering a particularly attractive approach for generating diverse libraries of analogues.
A common and efficient method for the synthesis of both scaffolds involves a one-pot, three-component condensation reaction[4]. This approach allows for the rapid generation of substituted derivatives from readily available starting materials.
Caption: General scheme for the one-pot synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds.
Experimental Protocol: Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives[4]
-
To a round-bottom flask, add the aryl aldehyde (1.0 eq), 2-aminopyrazine or 2-aminopyridine (1.0 eq), and isocyanide (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
This protocol highlights the operational simplicity and efficiency of MCRs in accessing these important scaffolds.
Biological Activity: A Head-to-Head Comparison in Oncology
Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. A direct comparison of their anticancer activity provides valuable insights into their potential as therapeutic agents.
A study directly comparing the in vitro antiproliferative activity of a series of diarylamide and diarylurea derivatives containing either the imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffold against the A375P human melanoma cell line revealed that several compounds from both series exhibited submicromolar IC50 values[5]. Interestingly, the most potent compounds in this study, with IC50 values below 0.06 μM, were from the imidazo[1,2-a]pyridine series[5].
Another study systematically compared the anticancer activities of newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines[4]. The results indicated that, in this particular series, the imidazo[1,2-a]pyridine derivatives generally exhibited more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts[4].
Table 2: Comparative Anticancer Activity (IC50, μM) of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives [4]
| Compound Series | Hep-2 (Laryngeal Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Carcinoma) | A375 (Human Skin Cancer) |
| Imidazo[1,2-a]pyrazine (10a-m) | 20 - >100 | 18 - >100 | 21 - >100 | 16 - >100 |
| Imidazo[1,2-a]pyridine (12a-l) | 11 - 45 | 13 - 42 | 11 - 48 | 11 - 43 |
These findings suggest that while both scaffolds are promising for the development of anticancer agents, the imidazo[1,2-a]pyridine core may offer a slight advantage in terms of potency for certain cancer types and substitution patterns.
Caption: A simplified workflow for the development of drugs based on imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine scaffolds.
Pharmacokinetic Profiles: A Look into Drug-like Properties
Recent work on imidazo[1,2-a]pyridine analogues as antituberculosis agents has led to the development of compounds with good drug-like properties, including favorable metabolic stability in mouse and human liver microsomes[6]. One clinical candidate, Q203, emerged from this class of compounds[6]. Further optimization of this series has yielded analogues with low systemic clearance and good oral bioavailability in preclinical models[6].
While specific data on the metabolic stability of imidazo[1,2-a]pyrazine derivatives is less reported in a comparative context, a study on the closely related imidazo[1,2-a]pyrimidine scaffold highlighted its susceptibility to metabolism by aldehyde oxidase (AO)[7]. This suggests that the nitrogen-rich nature of the pyrazine ring might also influence metabolic pathways, a factor that medicinal chemists should consider during the design of imidazo[1,2-a]pyrazine-based drug candidates.
Conclusion and Future Perspectives
Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are valuable assets in the medicinal chemist's toolbox. The imidazo[1,2-a]pyridine core boasts a proven track record with several marketed drugs, making it a reliable and well-understood starting point for new drug discovery programs. Its derivatives have demonstrated potent biological activities across various therapeutic areas.
The imidazo[1,2-a]pyrazine scaffold, while less explored in terms of approved drugs, presents an exciting opportunity for bioisosteric replacement and the fine-tuning of physicochemical properties. Its inherent polarity and potential for improved solubility make it an attractive option for addressing some of the challenges associated with the drug-like properties of lead compounds.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. The direct comparative data presented in this guide, particularly in the context of anticancer activity, underscores the subtle yet significant impact of the additional nitrogen atom in the pyrazine ring. Future research focused on head-to-head comparisons of metabolic stability and pharmacokinetic profiles will be invaluable in further guiding the rational design of novel therapeutics based on these versatile heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, yielding potent compounds against various targets. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a thorough understanding of an inhibitor's cross-reactivity profile. Undesired off-target activity can lead to toxicity, while in some cases, controlled polypharmacology can be therapeutically advantageous.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of imidazo[1,2-a]pyrazine-based inhibitors, using a representative Aurora Kinase inhibitor from this class as our primary example. We will compare its hypothetical profiling data against established Aurora Kinase inhibitors with different chemical scaffolds—Alisertib (MLN8237) and Barasertib (AZD1152-HQPA) —to provide a clear framework for data interpretation and decision-making in drug discovery programs.
The Imperative of Selectivity Profiling
The development of potent and selective kinase inhibitors is a significant challenge due to the high structural similarity of the ATP-binding site across the more than 500 kinases in the human kinome.[1] An inhibitor designed for a specific cancer-associated kinase might inadvertently inhibit other kinases, leading to adverse effects. Conversely, inhibiting a small, specific set of kinases might offer a synergistic therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step to build a robust structure-activity relationship (SAR) and select candidates with the highest potential for success.[2]
This guide will dissect a multi-tiered approach to profiling, starting from initial biochemical assays against the primary target, moving to broad kinome screening, and finally to cell-based target engagement and safety panel screening.
Representative Compounds for Comparison
To illustrate the principles of cross-reactivity profiling, we will consider the following compounds:
-
IMP-A (Hypothetical Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor): A representative compound based on the imidazo[1,2-a]pyrazine scaffold, designed as a potent inhibitor of Aurora Kinases A and B.[1][3][4]
-
Alisertib (MLN8237): A selective, orally bioavailable Aurora A kinase inhibitor.[5][6][7]
-
Barasertib (AZD1152-HQPA): A highly selective Aurora B kinase inhibitor.[8][9][10][11][12]
Tier 1: Primary Target Potency and Initial Selectivity
The first step is to quantify the inhibitor's potency against its intended targets. This is typically achieved through in vitro biochemical assays that measure the inhibition of kinase activity.
Experimental Protocol: ADP-Glo™ Biochemical Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[13]
Step-by-Step Methodology: [15][16]
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 1 µL of the test inhibitor (e.g., IMP-A, Alisertib, or Barasertib) at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Add 2 µL of a solution containing the target kinase (e.g., recombinant Aurora A or Aurora B) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., peptide substrate and ATP at the Kₘ concentration for the specific kinase). The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Comparative Potency Data (Hypothetical)
| Compound | Scaffold | Aurora A (IC₅₀, nM) | Aurora B (IC₅₀, nM) | Selectivity (B/A ratio) |
| IMP-A | Imidazo[1,2-a]pyrazine | 5 | 15 | 3 |
| Alisertib | Pyrimido[5,4-d][1]benzazepine | 1.2[17] | 396.5[17] | ~330 |
| Barasertib | Quinazoline | 1368[8] | 0.37[8] | ~0.0003 |
Interpretation: This initial screen reveals the fundamental characteristics of each inhibitor. IMP-A is a potent dual inhibitor of Aurora A and B. In contrast, Alisertib is highly selective for Aurora A, while Barasertib is exceptionally selective for Aurora B. This data is foundational for understanding the subsequent, broader profiling results.
Tier 2: Broad Kinome Cross-Reactivity Profiling
To understand the inhibitor's activity across the entire kinome, a broad panel screen is essential. This provides a comprehensive view of both on-target and off-target interactions.
Experimental Workflow: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases (typically over 400).[18][19]
Caption: Workflow for a KINOMEscan® experiment.
Principle: The assay measures the ability of a test compound to displace an active-site directed ligand from the kinase. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR for a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition by the test compound.[18][20]
Step-by-Step Methodology (Generalized): [20]
-
Reagent Preparation: A panel of DNA-tagged recombinant human kinases is prepared. A broad-spectrum kinase ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay: In the wells of a microplate, the test compound (at a fixed concentration, e.g., 1 µM) is incubated with a specific kinase from the panel and the immobilized ligand.
-
Binding and Washing: The mixture is allowed to reach equilibrium. The solid support is then washed to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag using qPCR.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the DMSO control represents 100% (no inhibition of binding) and a proprietary tight-binding control represents 0%. A lower %Ctrl value signifies a stronger interaction.
Comparative Kinome Scan Data (Hypothetical Data for IMP-A)
Results are typically visualized as a "TREEspot™" diagram, where the human kinome is represented as a tree and hits are indicated by circles. For tabular comparison, we summarize key off-target hits (hypothetically, %Ctrl < 10 at 1 µM).
| Kinase Target | IMP-A (%Ctrl @ 1µM) | Alisertib (%Ctrl @ 1µM) | Barasertib (%Ctrl @ 1µM) | Kinase Family |
| AURKA | <1 | <1 | 85 | Ser/Thr |
| AURKB | 2 | 65 | <1 | Ser/Thr |
| ABL1 | 55 | 90 | 95 | Tyr |
| FLT3 | 8 | 75 | 88 | Tyr |
| RET | 12 | 80 | 92 | Tyr |
| TRKA | 45 | >50 | >50 | Tyr |
| LCK | 60 | >50 | >50 | Tyr |
Interpretation: The kinome scan provides a broad selectivity landscape.
-
IMP-A: Confirms potent binding to Aurora A and B. It also shows significant off-target activity against other kinases like FLT3 and RET, suggesting a potential for polypharmacology that requires further investigation.
-
Alisertib: Demonstrates high selectivity for Aurora A, with minimal interaction with other kinases at this concentration, confirming its specific profile.[17]
-
Barasertib: Shows outstanding selectivity for Aurora B, with virtually no significant off-target binding in this hypothetical panel, highlighting its focused mechanism of action.[9]
Tier 3: Cellular Target Engagement and Safety Profiling
Biochemical and binding assays are essential, but it is crucial to confirm that the inhibitor engages its target in the complex environment of a living cell. Furthermore, assessing interactions with a panel of targets known to be associated with adverse drug reactions (ADRs) is a critical step in de-risking a compound.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site acts as the BRET acceptor. When the tracer binds, energy is transferred from the donor to the acceptor, generating a BRET signal. A test compound competes with the tracer, displacing it and causing a loss of BRET signal.[21][22]
Step-by-Step Methodology (Generalized): [1][22]
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc-Kinase fusion protein. Culture for 24 hours to allow protein expression.
-
Assay Plating: Harvest the transfected cells and dispense them into a white, 384-well assay plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined concentration. Incubate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® substrate to all wells. Immediately measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration to determine the cellular IC₅₀.
Experimental Protocol: In Vitro Safety Panel Screening
Safety panels assess a compound's activity against a collection of targets (GPCRs, ion channels, transporters, enzymes) that have been historically linked to clinical adverse effects. The Eurofins SafetyScreen44 panel is a widely used example.[11][23]
Principle: A compound is tested at a standard concentration (e.g., 10 µM) in a battery of binding or functional assays.[24] Significant inhibition (>50%) of any target flags a potential liability.
Methodology: The specific protocols are target-dependent and typically involve radioligand binding assays for receptors and transporters, enzymatic assays for enzymes, and electrophysiological or ion flux assays for ion channels. The result is reported as the percent inhibition of the control activity for each of the 44 targets.
Comparative Cellular and Safety Data (Hypothetical)
| Assay Type | Target | IMP-A | Alisertib | Barasertib |
| NanoBRET™ | Aurora A (Cellular IC₅₀, nM) | 25 | 6.7[17] | >5000 |
| NanoBRET™ | Aurora B (Cellular IC₅₀, nM) | 70 | 1534[17] | 10 |
| SafetyScreen44 | hERG (K+ Channel, %Inh @ 10µM) | 45% | <20% | <20% |
| SafetyScreen44 | 5-HT₂B (GPCR, %Inh @ 10µM) | 65% | <20% | <20% |
Interpretation:
-
IMP-A: Shows good cellular potency against its primary targets, confirming cell permeability and activity in a physiological context. However, the safety screen reveals potential liabilities. The interaction with the 5-HT₂B receptor is a concern due to its association with valvular heart disease, and the moderate hERG inhibition warrants further investigation for potential cardiotoxicity.
-
Alisertib & Barasertib: Both show a clean safety profile at the tested concentration, aligning with their higher selectivity observed in the kinome scan. The cellular potency data corroborates the biochemical findings, confirming their respective selective actions within the cell.
Conclusion and Forward Look
This guide demonstrates a logical, tiered workflow for the comprehensive cross-reactivity profiling of imidazo[1,2-a]pyrazine-based inhibitors. By systematically moving from specific biochemical assays to broad kinome-wide screens and finally to cell-based and safety panels, researchers can build a deep and actionable understanding of a compound's selectivity profile.
Our comparative analysis shows that while our hypothetical imidazo[1,2-a]pyrazine inhibitor IMP-A is a potent dual Aurora kinase inhibitor, its off-target profile (FLT3, RET, 5-HT₂B) presents both opportunities and challenges. The activity against other cancer-relevant kinases like FLT3 might be beneficial in certain contexts (rational polypharmacology), but the 5-HT₂B interaction is a significant safety flag. In contrast, Alisertib and Barasertib exemplify highly selective inhibitors, which often translates to a cleaner safety profile but a narrower mechanistic scope.
For the development of IMP-A, the next steps would involve using the SAR from these profiling efforts to guide chemical modifications.[2] For example, chemists could explore modifications to the scaffold to reduce binding to the 5-HT₂B receptor while maintaining or improving potency against Aurora kinases. This iterative process of design, synthesis, and comprehensive profiling is the cornerstone of modern kinase drug discovery.
References
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. apexbt.com [apexbt.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. chayon.co.kr [chayon.co.kr]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. benchchem.com [benchchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. researchgate.net [researchgate.net]
"evaluating the selectivity of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate for different kinase targets"
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous potent therapeutic candidates. This guide provides an in-depth evaluation of the selectivity of this class of compounds, using a representative molecule from the literature as a focal point, and compares its performance against established multi-kinase inhibitors, Anlotinib and Gefitinib. Our analysis is grounded in publicly available biochemical assay data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform their own discovery efforts.
Introduction to Kinase Selectivity and the Imidazo[1,2-a]pyrazine Scaffold
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, achieving selectivity for a specific kinase target is a paramount challenge in drug development. A lack of selectivity can lead to off-target effects and associated toxicities. The imidazo[1,2-a]pyrazine core is a versatile heterocyclic system that has been extensively explored for its potential to yield potent and selective kinase inhibitors.[1] Derivatives of this scaffold have shown significant activity against a range of kinases, most notably the Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in cancers.[2][3][4][5]
Due to the limited availability of a comprehensive public kinase panel screening for the specific molecule, Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, this guide will utilize data for a closely related and well-characterized imidazo[1,2-a]pyrazine-based inhibitor as a representative of this chemical class. This approach allows for a robust comparative analysis of the scaffold's inherent selectivity features.
Comparative Kinase Inhibition Profiles
To provide a clear comparison, the inhibitory activity (IC50) of a representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor is presented alongside the multi-kinase inhibitors Anlotinib and the EGFR-tyrosine kinase inhibitor Gefitinib. The data is compiled from various preclinical studies and large-scale kinase screening panels.
| Kinase Target | Imidazo[1,2-a]pyrazine Derivative (Representative IC50, nM) | Anlotinib (IC50, nM)[6] | Gefitinib (Kd, nM)[7] |
| Aurora A | <10 [8] | - | >10000 |
| Aurora B | <10 [8] | - | >10000 |
| VEGFR2 | 1 [8] | 0.2 [6] | 1300 |
| VEGFR3 | - | 0.7 [6] | 2000 |
| PDGFRβ | - | 115.0 [6] | 10000 |
| c-Kit | - | 14.8 [6] | >10000 |
| FGFR1 | - | - | >10000 |
| EGFR | >1000 | >10000 | 3.4 |
| Src Family | <10 [8] | - | - |
| Chk1 | 13 [8] | - | >10000 |
Note: IC50 and Kd values are measures of inhibitory potency; lower values indicate higher potency. Data for the imidazo[1,2-a]pyrazine derivative is sourced from a representative compound of this class.[8] Anlotinib data is from preclinical characterization studies.[6] Gefitinib data is from a KINOMEscan binding assay.[7] A hyphen (-) indicates that data was not available in the cited sources.
Analysis of Selectivity
Imidazo[1,2-a]pyrazine Derivative: The representative compound from this class demonstrates potent, low nanomolar inhibition of Aurora A and Aurora B kinases.[8] Interestingly, it also shows significant activity against VEGFR2 and the Src family of kinases.[8] This profile suggests a potent anti-proliferative and anti-angiogenic potential. The high potency against a few select kinases, while maintaining a relatively clean profile against others (as inferred from the focus of the cited study), highlights the potential for developing relatively selective inhibitors from this scaffold.
Anlotinib: Anlotinib is a multi-targeted tyrosine kinase inhibitor with exceptionally potent activity against VEGFR2 and VEGFR3.[6][9] Its broader spectrum of activity also includes other kinases involved in angiogenesis and tumor proliferation, such as PDGFRβ and c-Kit.[6][10] This multi-targeted approach can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.[11][12]
Gefitinib: In stark contrast, Gefitinib exhibits remarkable selectivity for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14][15][16] The KINOMEscan data reveals that very few other kinases are potently inhibited by Gefitinib, making it a highly targeted therapeutic agent.[7] This high degree of selectivity is a key factor in its clinical efficacy against EGFR-mutant non-small cell lung cancer.[17]
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. This is typically achieved through in vitro kinase assays that measure the compound's ability to inhibit the activity of a large panel of purified kinases.
General In Vitro Kinase Assay Protocol
A common method for determining the IC50 of a test compound is through a biochemical assay that measures the consumption of ATP or the formation of the phosphorylated product. Luminescence-based assays, such as ADP-Glo™, are widely used for their high throughput and sensitivity.
Step-by-Step Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO.
-
Assay Plate Preparation: A small volume of the diluted compound is dispensed into the wells of a multi-well assay plate (e.g., 384-well). Control wells containing DMSO only (0% inhibition) and a potent pan-kinase inhibitor (100% inhibition) are included.
-
Enzyme/Substrate Addition: A solution containing the purified kinase and its specific substrate is added to each well. The plate is incubated to allow the compound to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution. The reaction is allowed to proceed for a set period at a controlled temperature.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the remaining ATP is depleted. A detection reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.
Visualizing the Experimental Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Signaling Pathway Context: Aurora Kinase in Cell Cycle Regulation
Given the potent activity of the imidazo[1,2-a]pyrazine scaffold against Aurora kinases, understanding their role in cellular signaling is crucial. Aurora kinases are key regulators of mitosis, ensuring the proper segregation of chromosomes.
Caption: The role of Aurora A and B in mitosis and their inhibition.
Conclusion
This comparative guide illustrates the diverse selectivity profiles that can be achieved with different kinase inhibitor scaffolds. The imidazo[1,2-a]pyrazine core represents a promising starting point for the development of potent inhibitors of key oncogenic kinases like the Aurora family, with the potential for tailored selectivity. In contrast, Anlotinib exemplifies a multi-targeted approach, potently inhibiting several kinases involved in angiogenesis. Gefitinib, on the other hand, showcases the pinnacle of selectivity, with its activity highly focused on EGFR. The choice of which scaffold and selectivity profile to pursue ultimately depends on the specific therapeutic strategy and the underlying biology of the disease being targeted. The experimental protocols outlined herein provide a foundational understanding of how such critical selectivity data is generated, empowering researchers to make more informed decisions in their drug discovery programs.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anlotinib enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Identified Gefitinib Metabolism-Related lncRNAs can be Applied to Predict Prognosis, Tumor Microenvironment, and Drug Sensitivity in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Imidazo[1,2-a]pyrazine Compounds
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of imidazo[1,2-a]pyrazine and its analogues, with a focus on anticancer and anti-inflammatory applications. By critically examining experimental data, we aim to elucidate the correlation between in vitro potency and in vivo efficacy, offering valuable insights for researchers and drug development professionals.
The Promise of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a versatile scaffold found in numerous biologically active molecules.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling fine-tuning of its pharmacological properties.[2] Derivatives of this core have demonstrated a wide array of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] This guide will delve into specific examples to illustrate the translation of in vitro findings to in vivo models.
Part 1: In Vitro Biological Activity Evaluation
The initial assessment of the therapeutic potential of novel compounds relies heavily on in vitro assays. For imidazo[1,2-a]pyrazine derivatives, these assays are crucial for determining cytotoxicity against cancer cell lines, inhibitory effects on specific enzymes, and anti-inflammatory properties.
Anticancer Activity: Cellular Cytotoxicity
A primary method for evaluating the anticancer potential of imidazo[1,2-a]pyrazine compounds is the assessment of their cytotoxic effects on various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.[5][6]
Recent studies have demonstrated the potent in vitro anticancer activity of novel imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives. For instance, a series of synthesized compounds were tested against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines.[5][7][8] The results, summarized in the table below, highlight the submolar to low micromolar IC50 values, indicating significant cytotoxic potential.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives [5][7][8]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 12b | Hep-2 | 11 |
| HepG2 | 13 | |
| MCF-7 | 11 | |
| A375 | 11 | |
| TB-25 | HCT-116 | 0.023 |
| 15d | A375P | < 0.06 |
| 17e | A375P | < 0.06 |
| 18c | A375P | < 0.06 |
| 18h | A375P | < 0.06 |
| 18i | A375P | < 0.06 |
| Doxorubicin | Hep-2 | 10 |
| (Standard) | HepG2 | 1.5 |
| MCF-7 | 0.85 | |
| A375 | 5.16 |
Note: Compound 12b is an imidazo[1,2-a]pyridine derivative, while TB-25, 15d, 17e, 18c, 18h, and 18i are imidazo[1,2-a]pyrazine derivatives. Data for doxorubicin is provided for comparison.[5][9][10]
Mechanism of Action: Targeting Key Cellular Pathways
Understanding the mechanism of action is crucial for rational drug design. Several imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by inhibiting key cellular processes. For example, compound TB-25 was identified as a potent tubulin polymerization inhibitor, leading to G2/M phase cell cycle arrest and apoptosis in HCT-116 cells.[9] Other derivatives have been shown to inhibit critical kinases such as Aurora kinases and I-kappa B kinase (IKK-beta).[11][12]
Caption: Proposed mechanism of action for anticancer imidazo[1,2-a]pyrazine compounds.
Part 2: In Vivo Efficacy Assessment
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a complex biological system. These studies assess not only the compound's efficacy but also its pharmacokinetic and toxicological profile.
Xenograft Models in Cancer Research
For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard in vivo platform.[13] The efficacy of the test compound is then evaluated by monitoring tumor growth over time.
A notable example is the in vivo evaluation of an imidazo[1,2-a]quinoxaline derivative, EAPB0203, which is structurally related to imidazo[1,2-a]pyrazines. In a study using M4Be melanoma xenografted athymic mice, treatment with EAPB0203 resulted in a significant decrease in tumor size compared to both the vehicle control and the standard chemotherapeutic agent, fotemustine.[13] This demonstrates a positive correlation between the potent in vitro cytotoxicity observed for this class of compounds and their in vivo antitumor activity.
Similarly, a potent Aurora kinase inhibitor with an imidazo[1,2-a]pyrazine core demonstrated excellent in vivo efficacy in a mouse xenograft tumor model when administered orally.[12] This highlights the potential for developing orally bioavailable drugs from this scaffold.
Anti-inflammatory Activity in Animal Models
The anti-inflammatory potential of imidazo[1,2-a]pyrazine derivatives has also been investigated in vivo. For instance, an imidazo(1,2-a)thieno(3,2-e)pyrazine analog, a potent and selective IKK-beta inhibitor, demonstrated oral efficacy in a lipopolysaccharide (LPS)-induced TNF-alpha release mouse model.[11] This assay is a standard model for assessing in vivo anti-inflammatory activity.
Part 3: The In Vitro-In Vivo Correlation (IVIVC)
A strong in vitro-in vivo correlation is the cornerstone of successful drug development. For imidazo[1,2-a]pyrazine compounds, the available data suggests a promising, albeit complex, relationship between in vitro potency and in vivo efficacy.
Factors Influencing IVIVC:
-
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its in vivo efficacy. A highly potent compound in vitro may fail in vivo due to poor bioavailability or rapid metabolism. Efforts to improve the oral bioavailability of imidazo[1,2-a]pyrazine Aurora kinase inhibitors have been successful, leading to excellent in vivo efficacy.[12]
-
Target Engagement: The compound must reach its biological target in sufficient concentrations to exert its therapeutic effect.
-
Toxicity: Off-target effects can lead to toxicity, limiting the achievable therapeutic dose.
The strong in vitro cytotoxicity of compounds like TB-25 (IC50 = 23 nM) against HCT-116 cells suggests a high potential for in vivo efficacy, provided favorable pharmacokinetic properties can be achieved.[9] The successful in vivo studies with structurally related compounds further support this notion.[12][13]
Caption: The relationship between in vitro potency, ADME, and in vivo efficacy.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., M4Be, HCT-116) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the imidazo[1,2-a]pyrazine compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis. The treatment's efficacy is determined by comparing the tumor growth in the treated group to the control group.[13]
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising platform for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The available data indicates a generally positive correlation between in vitro potency and in vivo efficacy for this class of compounds. However, this guide underscores the critical importance of a comprehensive evaluation that includes not only in vitro activity but also in vivo efficacy and pharmacokinetic profiling. Future research should focus on optimizing the ADME properties of potent imidazo[1,2-a]pyrazine derivatives to facilitate their translation into clinically effective drugs.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement for Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate Derivatives: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of methodologies for validating the cellular target engagement of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate derivatives, a promising class of small molecules with potential therapeutic applications. Here, we will explore the "why" behind experimental choices and compare key technologies, supported by experimental data for analogous compounds, to empower you to design robust target validation strategies.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases and phosphodiesterases (PDEs).[1][2][3][4] For the purpose of this guide, we will focus on the validation of target engagement for derivatives of this scaffold against protein kinases, a major class of drug targets.
The Imperative of Cellular Target Engagement
Biochemical assays using purified proteins are invaluable for initial screening and determining a compound's intrinsic potency. However, they do not recapitulate the complexities of the cellular milieu. Factors such as cell permeability, off-target effects, and the influence of endogenous ATP concentrations can significantly impact a compound's efficacy.[5] Therefore, validating target engagement in living cells is a critical step to bridge the gap between biochemical activity and cellular function.[6]
Comparative Analysis of Key Methodologies
Two of the most powerful and widely adopted techniques for quantifying small molecule-protein interactions in cells are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay. We will compare these methods in the context of validating the engagement of imidazo[1,2-a]pyrazine derivatives with their putative kinase targets.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[7] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Target Protein | Endogenous, unmodified protein. | Genetically engineered fusion protein (NanoLuc®-tagged). |
| Compound Requirement | Label-free. | Requires a fluorescently labeled tracer that binds to the target. |
| Primary Output | Thermal shift (ΔTagg) or Isothermal dose-response fingerprint (ITDRF).[7] | IC50 value representing the displacement of the tracer by the test compound. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[8] | Inherently high-throughput. |
| Key Advantages | Label-free, measures engagement with the native target. | Real-time measurement in live cells, highly sensitive, can determine residence time.[6] |
| Key Limitations | Not all ligand binding events result in a significant thermal shift. | Requires genetic modification of the target protein and a specific fluorescent tracer. |
Visualizing the Methodologies
Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: CETSA workflow for target engagement.
NanoBRET™ Target Engagement Assay Principle
Caption: Principle of NanoBRET™ target engagement.
Experimental Data: A Comparative Look at Imidazo[1,2-a]pyrazine Kinase Inhibitors
Table 1: Cellular Activity of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors
| Compound | Target | Cell-based Assay | IC50 (nM) | Reference |
| Analog 1 | Aurora A/B | phos-HH3 Inhibition (HCT116 cells) | 250 | [9] |
| Analog 2 (SCH 1473759) | Aurora A/B | phos-HH3 Inhibition (HCT116 cells) | 25 | [9] |
| Analog 3 | Aurora A | p-Aurora A (T288) (HeLa cells) | 320 | [10] |
| Analog 4 | Aurora B | p-Histone H3 (S10) (HeLa cells) | 18600 | [10] |
This table demonstrates the cellular potency of various imidazo[1,2-a]pyrazine derivatives against Aurora kinases, a key downstream functional readout of target engagement.
Table 2: Hypothetical Comparative Target Engagement Data
The following table is a hypothetical representation of data that could be generated when comparing an this compound derivative with a known clinical inhibitor using CETSA and NanoBRET.
| Compound | Target | CETSA (ΔTagg in °C) | NanoBRET™ (IC50 in nM) |
| This compound Derivative | Aurora A | 4.5 | 150 |
| Alisertib (MLN8237) | Aurora A | 5.2 | 25 |
This hypothetical data illustrates how CETSA and NanoBRET can provide quantitative measures of target engagement, allowing for direct comparison of compound potencies in a cellular context.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine the thermal stabilization of a target kinase by an this compound derivative in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound derivative
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the this compound derivative or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melting curve.
-
Determine the aggregation temperature (Tagg) for each treatment condition. The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates thermal stabilization.
-
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular affinity of an this compound derivative for a target kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for the kinase of interest
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound derivative
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a suitable carrier DNA using a lipid-based transfection reagent.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in Opti-MEM® containing 4% FBS.
-
Plate the cells into a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound derivative.
-
Add the compound dilutions and a fixed, optimized concentration of the NanoBRET™ tracer to the cells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The validation of target engagement in a cellular context is a non-negotiable step in the development of novel therapeutics like this compound derivatives. Both CETSA® and NanoBRET™ offer powerful, yet distinct, approaches to achieve this. CETSA® provides a label-free method to assess engagement with the endogenous target, while NanoBRET™ offers a highly sensitive, real-time assay in live cells.
The choice of methodology will depend on the specific research question, available resources, and the characteristics of the target protein. For initial validation and to avoid the need for genetic modification, CETSA® is an excellent choice. For high-throughput screening and detailed mechanistic studies, including residence time analysis, NanoBRET™ provides significant advantages. A multi-pronged approach, combining the strengths of both methodologies, will provide the most comprehensive and robust validation of target engagement for this promising class of compounds.
References
- 1. New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazine diaryl ureas: inhibitors of the receptor tyrosine kinase EphB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Docking Studies of Imidazo[1,2-a]pyrazine Analogs in Kinase Active Sites: A Technical Guide
This guide provides a comprehensive framework for conducting comparative molecular docking studies of imidazo[1,2-a]pyrazine analogs targeting various kinase active sites. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and reproducible results, and present methods for insightful data analysis and visualization.
Introduction: The Rationale for Kinase-Targeted Imidazo[1,2-a]pyrazine Analogs
Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases, including PI3K, mTOR, and various CDKs.
The power of in silico molecular docking lies in its ability to predict the binding orientation and affinity of small molecules within the active site of a protein. This computational approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses regarding structure-activity relationships (SAR). By comparing the docking poses and scores of a series of imidazo[1,2-a]pyrazine analogs across different kinase active sites, we can gain valuable insights into the structural determinants of potency and selectivity. This knowledge is crucial for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
Foundational Concepts: Setting the Stage for a Robust Docking Study
A successful docking study hinges on the careful preparation of both the protein and ligand structures, the appropriate selection of a docking algorithm and scoring function, and a well-defined active site.
The Importance of High-Quality Protein Structures
The accuracy of a docking prediction is fundamentally limited by the quality of the input protein structure. X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures from the Protein Data Bank (PDB) are the preferred starting points.[1][2][3] When selecting a PDB entry, consider the following:
-
Resolution: Higher resolution structures (ideally < 2.5 Å) provide more accurate atomic coordinates.
-
Completeness: Ensure the structure is not missing significant loops or domains, particularly around the active site.
-
Bound Ligand: Structures co-crystallized with a known inhibitor can provide a valuable reference for defining the binding pocket and validating the docking protocol.
-
Apo vs. Holo Forms: Be mindful of conformational changes that may occur upon ligand binding. Docking into an apo (ligand-free) structure may not accurately reflect the bound state.
Ligand Preparation: More Than Just a 2D Structure
The three-dimensional conformation and protonation state of a ligand significantly impact its interaction with the protein. Proper ligand preparation is therefore a critical step. This typically involves:
-
2D to 3D Conversion: Generating a reasonable 3D conformation from a 2D chemical structure.
-
Tautomer and Stereoisomer Enumeration: Considering all relevant tautomeric forms and stereoisomers.
-
Protonation State Prediction: Assigning the correct protonation states at a physiological pH (typically 7.4).
-
Energy Minimization: Optimizing the ligand's geometry to a low-energy conformation.
Defining the Battlefield: The Kinase Active Site
The active site, or binding pocket, is the region of the protein where the ligand binds. For kinases, this is typically the ATP-binding site. The active site for docking is usually defined by a grid box that encompasses the key interacting residues. The size and position of this grid box are critical parameters that can influence the docking results. A common strategy is to center the grid on the position of a co-crystallized ligand.
Experimental Workflow: A Step-by-Step Guide
This section outlines a detailed protocol for a comparative docking study. While specific software packages are mentioned as examples, the underlying principles are transferable to other molecular modeling platforms.
Software and Tools
A variety of software packages are available for molecular docking and analysis. This guide will reference the following commonly used tools:
-
Molecular Visualization: PyMOL[4][5][6][7][8], VMD[9][10][11][12][13]
-
Molecular Docking: AutoDock Vina[14][15][16][17], Schrödinger Maestro, MOE (Molecular Operating Environment)[18][19][20][21][22]
-
Molecular Dynamics (for post-docking refinement, optional): GROMACS[28][29][30][31][32], NAMD[33][34][35][36][37], AMBER[38][39][40]
Protocol
Part 1: Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of the target kinases from the PDB database.[1][2][3][41] For this example, let's consider PI3Kα (PDB ID: 4JPS), mTOR (PDB ID: 4JSN), and CDK2 (PDB ID: 1HCK).
-
Pre-processing:
-
Remove water molecules and any other non-essential heteroatoms.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops using protein preparation utilities within your chosen software.
-
-
Protonation and Tautomeric States of Histidine: Carefully inspect the protonation state of histidine residues in the active site, as this can significantly impact hydrogen bonding patterns.
Part 2: Ligand Preparation
-
Sketch or Import Ligands: Draw the 2D structures of your imidazo[1,2-a]pyrazine analogs or import them from a file (e.g., SDF, MOL2).
-
Generate 3D Conformations: Use a tool like Open Babel or the ligand preparation modules in Maestro or MOE to generate low-energy 3D conformations.
-
Assign Protonation States and Tautomers: Predict the most likely protonation and tautomeric states at physiological pH.
-
Energy Minimization: Perform a final energy minimization of the ligands using a suitable force field (e.g., MMFF94, OPLS3e).
Part 3: Docking Simulation
-
Define the Binding Site (Grid Generation):
-
For each kinase, define a grid box that encompasses the active site. A good starting point is to center the grid on the co-crystallized ligand if one is present.
-
Ensure the grid box is large enough to allow the ligand to rotate and translate freely but not so large that it leads to excessive and irrelevant sampling.
-
-
Run Docking Calculations:
-
Use a docking program like AutoDock Vina to dock each imidazo[1,2-a]pyrazine analog into the prepared active site of each kinase.[14][15][16][17]
-
Typically, multiple docking poses (e.g., 10-20) are generated for each ligand. The poses are ranked based on a scoring function that estimates the binding affinity.
-
Workflow Visualization
Caption: A generalized workflow for molecular docking studies.
Data Analysis and Interpretation: From Numbers to Insights
The output of a docking simulation is a set of predicted binding poses for each ligand, along with their corresponding docking scores. The goal of the analysis is to extract meaningful information from this data to guide further drug design efforts.
Comparative Analysis of Docking Scores
The docking score is a numerical value that estimates the binding affinity of the ligand for the protein. While these scores are not absolute binding energies, they are useful for ranking and comparing different ligands.
Table 1: Hypothetical Docking Scores (kcal/mol) of Imidazo[1,2-a]pyrazine Analogs
| Analog | PI3Kα | mTOR | CDK2 |
| Analog 1 (Parent) | -8.5 | -8.2 | -7.1 |
| Analog 2 (-F) | -9.2 | -8.8 | -7.3 |
| Analog 3 (-Cl) | -9.5 | -9.1 | -7.5 |
| Analog 4 (-OCH3) | -8.1 | -7.9 | -6.8 |
From this hypothetical data, we can infer that the addition of halogens (Analogs 2 and 3) appears to improve the binding affinity for PI3Kα and mTOR, while the methoxy group (Analog 4) is detrimental. The selectivity towards PI3Kα and mTOR over CDK2 is also evident from the generally lower (more favorable) docking scores.
Visualization and Analysis of Binding Interactions
Visual inspection of the top-ranked docking poses is crucial for understanding the molecular basis of binding. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: The burial of nonpolar surfaces of the ligand and protein contributes favorably to binding.
-
Pi-Stacking and Cation-Pi Interactions: These interactions involving aromatic rings can be significant.
Tools like PyMOL and LigPlot+ can be used to generate 2D and 3D representations of these interactions.[4][5][6][7][8][23][24][25][26][27]
Interaction Diagram
Caption: Key interactions between an imidazo[1,2-a]pyrazine analog and a kinase active site.
Advanced Considerations and Best Practices
For more rigorous and reliable results, consider the following advanced techniques:
Ensemble Docking
Proteins are not static entities; they exhibit conformational flexibility. Ensemble docking involves docking ligands into multiple conformations of the protein, which can be generated from molecular dynamics (MD) simulations or by using multiple PDB structures of the same protein. This approach can provide a more realistic representation of the binding process.
Post-Docking Refinement with Molecular Dynamics
MD simulations can be used to refine the docked poses and to calculate more accurate binding free energies.[28][30][31][32][34][35][36][37] Techniques like MM/PBSA and MM/GBSA are commonly used for this purpose. The choice of force field (e.g., CHARMM[42][43][44][45][46], AMBER[29][38][39][40]) is a critical consideration in MD simulations.
Cross-Docking and Validation
To validate your docking protocol, you can perform "cross-docking," where a known ligand from one crystal structure is docked into the active site of another structure of the same protein. A successful protocol should be able to reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).
Conclusion: A Powerful Tool for Rational Drug Design
Comparative molecular docking is a powerful and versatile computational tool that can significantly accelerate the drug discovery process. By systematically evaluating the binding of a series of analogs to multiple targets, researchers can gain deep insights into the molecular determinants of potency and selectivity. This guide has provided a comprehensive framework for conducting such studies, from the foundational principles to advanced techniques. By adhering to best practices and critically evaluating the results, computational chemists can make significant contributions to the development of novel and effective kinase inhibitors based on the promising imidazo[1,2-a]pyrazine scaffold.
References
- 1. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 2. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 3. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. youtube.com [youtube.com]
- 7. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 8. bcrf.biochem.wisc.edu [bcrf.biochem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. Using VMD - An Introductory Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VMD Tutorial | Biological Modeling [biologicalmodeling.org]
- 12. ks.uiuc.edu [ks.uiuc.edu]
- 13. VMD Tutorials [ks.uiuc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. biocode.org.uk [biocode.org.uk]
- 20. youtube.com [youtube.com]
- 21. answers.uillinois.edu [answers.uillinois.edu]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. youtube.com [youtube.com]
- 27. LigPlot+ Operating Manual [ebi.ac.uk]
- 28. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 29. Force fields in GROMACS — GROMACS 2019 documentation [manual.gromacs.org]
- 30. Protein-Ligand Complex [mdtutorials.com]
- 31. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 32. GROMACS Tutorials [mdtutorials.com]
- 33. ks.uiuc.edu [ks.uiuc.edu]
- 34. biosoft.com [biosoft.com]
- 35. NAMD Tutorials [ks.uiuc.edu]
- 36. life.illinois.edu [life.illinois.edu]
- 37. youtube.com [youtube.com]
- 38. AMBER [chemeurope.com]
- 39. AMBER Force Field - Protheragen [wavefunction.protheragen.ai]
- 40. Navigating AMBER Force Fields - DiPhyx Stories [diphyx.com]
- 41. rcsb.org [rcsb.org]
- 42. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 43. CHARMM - Wikipedia [en.wikipedia.org]
- 44. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 45. CGenFF: CHARMM General Force Field — SilcsBio User Guide [docs.silcsbio.com]
- 46. The CHARMM Force Field [ks.uiuc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
This guide provides an in-depth operational plan for the safe handling of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 77112-52-8). As a heterocyclic compound, part of the broader imidazo[1,2-a]pyrazine class of molecules, it holds significant interest in medicinal chemistry and drug development research.[1][2][3][4] The structural similarity to molecules with known biological activity necessitates a cautious and well-defined approach to laboratory handling to ensure personnel safety and experimental integrity.[3] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety.
Foundational Safety: Hazard Assessment
Understanding the specific risks associated with a compound is the critical first step in developing a robust safety protocol. Based on available Safety Data Sheet (SDS) information, this compound is a solid substance with several key hazard classifications that dictate our protective strategy.[5]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] The compound is categorized as harmful and an irritant, making the prevention of direct contact paramount.[5][6][7]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Associated Risks | Source |
| Skin Irritation | Causes skin irritation upon contact. | Redness, itching, inflammation. Prolonged contact may lead to more severe dermal effects. | [5][7] |
| Eye Irritation | Causes serious eye irritation. | Pain, redness, watering, and potential damage to eye tissue if not promptly addressed. | [5][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Coughing, sneezing, shortness of breath, and irritation of the nasal passages and throat. | [5][7] |
| Harmful | Harmful if swallowed, in contact with skin, or if inhaled. | Systemic effects may occur following significant exposure. | [6] |
This hazard profile mandates the use of a multi-layered defense system, starting with engineering controls and supplemented by carefully selected Personal Protective Equipment (PPE).
The Core Directive: Engineering Controls as the Primary Barrier
Before any discussion of PPE, it is essential to emphasize that the most effective safety measure is the use of proper engineering controls.
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder form, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow contains airborne particles, preventing inhalation—the most direct route for systemic exposure—and protecting the broader laboratory environment.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is designed to protect you from hazards when engineering controls cannot eliminate all risk. The following is a detailed breakdown of the required PPE, explaining the rationale for each selection.
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye protection is mandatory.[5][7]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times when handling this compound. This protects against airborne dust particles and potential splashes during solvent addition. All eye protection must meet the ANSI Z87.1 standard.[8]
-
Face Shield: When handling larger quantities (>25g) or performing operations with a higher risk of splashing (e.g., vigorous mixing, heating), a face shield must be worn in addition to chemical splash goggles.[8][9] A face shield provides a secondary barrier, protecting the entire face from contact.[8]
Hand Protection
The compound is known to cause skin irritation and can be harmful upon contact.[5][6] Therefore, appropriate gloves are critical.
-
Glove Type: Chemical-resistant, disposable nitrile gloves are the standard recommendation for incidental contact.[6][10] They provide an effective barrier against solid particulates and splashes from common laboratory solvents.
-
Protocol for Use:
-
Always inspect gloves for rips, tears, or pinholes before use.
-
If direct contact with the compound occurs, immediately remove the glove, wash your hands thoroughly, and don a new glove. Do not reuse disposable gloves.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection
To prevent the compound from settling on personal clothing and causing skin irritation, protective body coverings are necessary.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat that fits properly and is kept fully buttoned is required.[6][8] This provides a removable barrier that protects your skin and personal clothing from contamination.
-
Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[8] This ensures no skin on the lower body or feet is exposed.
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection is not required.[11] However, it becomes essential in specific, higher-risk scenarios.
-
When is a Respirator Needed? A respirator is required when engineering controls are not available or are insufficient, such as during a large spill cleanup outside of a fume hood or when weighing large quantities of the powder in an area with inadequate ventilation.[6]
-
Type of Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is recommended for protection against airborne dust.
-
Important Caveat: The use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit testing, as mandated by OSHA (29 CFR 1910.134).
Procedural Workflow and Disposal Plan
A safe protocol extends from preparation to disposal. The selection of PPE is directly tied to the specific task being performed.
Caption: PPE selection workflow based on operational scale and location.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Don all required PPE as determined by the workflow diagram above (Core PPE at a minimum).
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a container within the fume hood. Avoid creating dust. Use a spatula for transfers. Keep the container with the bulk material closed when not in use.[6]
-
Reaction Setup: If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: Once the procedure is complete, securely close all containers of the chemical.
-
Decontamination: Wipe down the work surface inside the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: 1) gloves, 2) face shield (if used), 3) lab coat, 4) goggles.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[6]
Spill and Disposal Plan
-
Small Spills (in fume hood):
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and your Environmental Health & Safety (EHS) department.
-
Only personnel trained in emergency spill response and equipped with full PPE, including a respirator, should attempt cleanup.[6]
-
-
Waste Disposal:
-
All disposable PPE (gloves, etc.) that is contaminated with the compound must be placed in a sealed bag and disposed of as hazardous waste.
-
Unused compound and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.
-
Dispose of all waste through your institution's EHS office, following all local, state, and national regulations.[6][12]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their valuable research.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. 77112-52-8 this compound AKSci J56291 [aksci.com]
- 6. CAS#:77112-52-8 | this compound | Chemsrc [chemsrc.com]
- 7. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
